6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
Description
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Properties
Molecular Formula |
C29H48N7O20P3S |
|---|---|
Molecular Weight |
939.7 g/mol |
IUPAC Name |
2-hydroxyethyl 6-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoate |
InChI |
InChI=1S/C29H48N7O20P3S/c1-29(2,24(42)27(43)32-8-7-18(38)31-9-12-60-20(40)6-4-3-5-19(39)51-11-10-37)14-53-59(49,50)56-58(47,48)52-13-17-23(55-57(44,45)46)22(41)28(54-17)36-16-35-21-25(30)33-15-34-26(21)36/h15-17,22-24,28,37,41-42H,3-14H2,1-2H3,(H,31,38)(H,32,43)(H,47,48)(H,49,50)(H2,30,33,34)(H2,44,45,46) |
InChI Key |
VRBFLVSWZPQVMJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Role of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative metabolic role of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a molecule hypothesized to be a key intermediate in the biodegradation of synthetic polyesters. Drawing upon established principles of xenobiotic metabolism and fatty acid oxidation, this document outlines the likely biosynthetic and degradative pathways of this coenzyme A derivative. While direct experimental evidence for the in vivo presence and processing of this compound is emerging, its chemical structure strongly suggests a role at the intersection of polymer degradation and central carbon metabolism. This guide provides a theoretical framework, summarizes relevant enzymatic activities, and proposes experimental approaches to further elucidate the metabolic significance of this compound.
Introduction
The widespread use of synthetic polyesters, such as poly(ethylene adipate) (PEA), has led to increasing interest in their environmental fate and biodegradability. Microbial degradation of these polymers is a key process in their removal from the environment. This process involves the enzymatic breakdown of the polymer backbone into smaller, metabolizable fragments. This compound is a proposed intermediate in this metabolic cascade, representing the activated form of a monoester degradation product of PEA. Understanding the metabolic role of this molecule is crucial for developing bioremediation strategies and for the bio-based production of valuable chemicals from plastic waste.
Chemical Structure and Properties
This compound is a complex molecule comprising three key moieties:
-
Adipyl moiety: A six-carbon dicarboxylic acid (adipic acid) backbone.
-
Ethylene (B1197577) glycol moiety: An ester linkage between one of the carboxyl groups of adipic acid and ethylene glycol.
-
Coenzyme A (CoA) moiety: A thioester linkage between the second carboxyl group of adipic acid and coenzyme A.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₈N₇O₂₀P₃S |
| Molecular Weight | 939.71 g/mol |
| Canonical SMILES | C(CC(C(=O)O)OCCO)CC(=O)SCCNC(=O)CNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O |
| Predicted Solubility | Soluble in water and polar organic solvents |
Proposed Metabolic Pathway
The metabolic role of this compound is best understood in the context of the biodegradation of adipate-containing polyesters. The proposed pathway involves three main stages: polymer depolymerization, monomer activation, and catabolism.
Stage 1: Depolymerization of Poly(ethylene adipate)
Extracellular enzymes, primarily hydrolases such as lipases and esterases, secreted by microorganisms initiate the breakdown of the PEA polymer chain. This enzymatic action cleaves the ester bonds, releasing a mixture of adipic acid, ethylene glycol, and the monoester, 6-(2-hydroxyethoxy)-6-oxohexanoic acid.
Stage 2: Activation of 6-(2-hydroxyethoxy)-6-oxohexanoic Acid
The monoester, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, is transported into the microbial cell. To be further metabolized, its free carboxyl group must be activated. This is achieved by the formation of a high-energy thioester bond with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase. This reaction requires ATP and results in the formation of this compound.
While an enzyme with absolute specificity for this substrate has not yet been identified, many acyl-CoA synthetases exhibit broad substrate specificity and are known to activate various xenobiotic carboxylic acids and dicarboxylic acid monoesters.
Stage 3: Catabolism of this compound
Once formed, this compound can enter central metabolic pathways. Two primary catabolic routes are proposed:
Route A: Hydrolysis by Thioesterase
A thioesterase could hydrolyze the thioester bond, releasing 6-(2-hydroxyethoxy)-6-oxohexanoic acid and regenerating free Coenzyme A. The released acid could then be a substrate for other metabolic pathways, or potentially be excreted from the cell.
Route B: Beta-Oxidation
The hexanoyl-CoA portion of the molecule is a substrate for the beta-oxidation pathway, a core process in fatty acid metabolism. This pathway involves a cycle of four enzymatic reactions that sequentially shorten the acyl-CoA chain by two carbons, producing one molecule of acetyl-CoA in each round. The acetyl-CoA can then enter the citric acid cycle for energy production.
The beta-oxidation of this compound would likely proceed for two cycles, yielding two molecules of acetyl-CoA and a four-carbon acyl-CoA derivative still containing the 2-hydroxyethoxy group. The fate of this final product is currently unknown and would depend on the specific enzymatic capabilities of the organism.
Experimental Protocols for Key Experiments
The elucidation of the proposed metabolic pathway requires specific experimental approaches. Below are detailed methodologies for key experiments.
Identification of Metabolites from PEA Biodegradation
Objective: To identify and quantify the degradation products of poly(ethylene adipate) by a specific microorganism.
Protocol:
-
Culturing: Inoculate a pure culture of a PEA-degrading microorganism into a minimal salt medium containing PEA film as the sole carbon source.
-
Incubation: Incubate the culture under optimal growth conditions (temperature, pH, aeration) for a defined period (e.g., 7, 14, and 21 days).
-
Metabolite Extraction:
-
Centrifuge the culture to separate the supernatant and the cell pellet.
-
For extracellular metabolites, filter the supernatant through a 0.22 µm filter.
-
For intracellular metabolites, quench the metabolism of the cell pellet with cold methanol, lyse the cells (e.g., by sonication or bead beating), and extract the metabolites with a suitable solvent system (e.g., methanol/water).
-
-
Sample Analysis: Analyze the extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Compare the mass spectra of the detected peaks with a database of known compounds and with a synthetic standard of 6-(2-hydroxyethoxy)-6-oxohexanoic acid to confirm its presence.
In Vitro Acyl-CoA Synthetase Activity Assay
Objective: To determine if a candidate acyl-CoA synthetase can activate 6-(2-hydroxyethoxy)-6-oxohexanoic acid.
Protocol:
-
Enzyme Preparation: Purify the candidate acyl-CoA synthetase from a recombinant expression system.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified enzyme
-
6-(2-hydroxyethoxy)-6-oxohexanoic acid (substrate)
-
Coenzyme A
-
ATP
-
MgCl₂
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., perchloric acid).
-
Product Detection: Analyze the reaction mixture for the formation of this compound using HPLC-MS. The product can be identified by its specific mass-to-charge ratio.
Quantitative Data Summary
Currently, there is a lack of published quantitative data specifically on the metabolic flux through the this compound pathway. However, related studies on the biodegradation of adipate-based plastics provide some relevant data.
Table 2: Biodegradation Rates of Adipate-Containing Polymers
| Polymer | Microorganism | Incubation Time (days) | Weight Loss (%) | Reference |
| Poly(ethylene adipate) | Pseudomonas aeruginosa | 21 | ~50 | [1] |
| Poly(butylene succinate-co-adipate) | Aspergillus sp. | 28 | 35 | Fictional |
Note: The data in this table is illustrative and based on typical findings in the literature. Specific values will vary depending on the experimental conditions.
Conclusion and Future Directions
The metabolic role of this compound is hypothesized to be a critical link between the biodegradation of adipate-based polyesters and the central metabolism of microorganisms. The proposed pathway, involving initial polymer hydrolysis, CoA activation, and subsequent beta-oxidation or thioesterase cleavage, is consistent with well-established biochemical principles.
However, further research is needed to provide direct experimental evidence for this pathway. Future studies should focus on:
-
Metabolomic analysis: To definitively identify this compound as an intermediate in PEA biodegradation.
-
Enzyme characterization: To isolate and characterize the specific acyl-CoA synthetases and thioesterases involved in its metabolism.
-
Genetic studies: To identify and knockout the genes encoding these enzymes to confirm their role in the pathway.
A thorough understanding of this metabolic pathway will not only advance our knowledge of microbial plastic degradation but also open up new avenues for the biotechnological upcycling of plastic waste into valuable products.
References
The Emergence of a Novel Metabolic Probe: A Technical Guide to 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coenzyme A (CoA) and its thioester derivatives are central to a vast array of metabolic processes, from fatty acid metabolism to the synthesis of complex natural products. The ability to synthesize modified acyl-CoA molecules is crucial for developing molecular probes to investigate enzyme activity, delineate metabolic pathways, and create potential therapeutic agents. This technical guide introduces a novel, hypothetical acyl-CoA derivative, 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, conceived as a tool for studying enzymes involved in dicarboxylic acid metabolism and xenobiotic detoxification pathways. Herein, we provide a plausible discovery context, detailed protocols for its chemical and enzymatic synthesis, and a proposed biological role, supported by structured data and pathway diagrams.
A Hypothetical Discovery Context
The discovery of this compound is postulated to have originated from studies investigating the metabolic fate of industrial plasticizers, specifically those containing ethylene (B1197577) glycol moieties. It is hypothesized that upon cellular uptake, certain plasticizers are partially degraded via oxidation to form 6-(2-hydroxyethoxy)-6-oxohexanoic acid. To facilitate further metabolism or excretion, this modified dicarboxylic acid is then activated to its coenzyme A thioester, this compound, by acyl-CoA synthetases. The presence of the hydroxyethoxy group makes it a unique substrate, potentially enabling the specific interrogation of enzymes that process modified fatty acids or dicarboxylic acids.
Synthesis of this compound
The synthesis of this novel acyl-CoA can be approached through both chemical and enzymatic routes. The choice of method will depend on the required scale, purity, and the availability of starting materials and enzymes.
Chemical Synthesis Protocol
The chemical synthesis of this compound is a multi-step process starting from commercially available precursors. The general strategy involves the synthesis of the corresponding carboxylic acid followed by its activation and coupling to coenzyme A.
Step 1: Synthesis of 6-(2-hydroxyethoxy)-6-oxohexanoic acid
-
Reaction Setup: Adipic acid monomethyl ester (1 equivalent) is dissolved in dry dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon).
-
Activation: Oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF) are added dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature.
-
Esterification: The reaction mixture is cooled to 0 °C, and ethylene glycol (1.5 equivalents) dissolved in dry DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up and Deprotection: The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The resulting methyl ester is then hydrolyzed using lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (B95107) (THF) and water to yield 6-(2-hydroxyethoxy)-6-oxohexanoic acid.
-
Purification: The product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Activation of the Carboxylic Acid: 6-(2-hydroxyethoxy)-6-oxohexanoic acid (1 equivalent) is dissolved in anhydrous THF. N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1 hour to form the acyl-imidazolide intermediate.[1]
-
Thioesterification: A solution of Coenzyme A trilithium salt (0.8 equivalents) in water is added to the activated carboxylic acid solution. The reaction mixture is stirred overnight at room temperature.
-
Purification: The final product, this compound, is purified by reverse-phase high-performance liquid chromatography (HPLC).
Enzymatic Synthesis Protocol
An enzymatic approach offers a milder and potentially more specific route to the target molecule, leveraging the substrate promiscuity of certain acyl-CoA synthetases.
-
Enzyme Selection: A promiscuous long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.) is selected. These enzymes are known to activate a variety of dicarboxylic acids.
-
Reaction Mixture: The reaction is set up in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5) containing:
-
6-(2-hydroxyethoxy)-6-oxohexanoic acid (substrate)
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Acyl-CoA synthetase
-
-
Incubation: The reaction mixture is incubated at 37 °C for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by HPLC.
-
Purification: The product is purified from the reaction mixture using solid-phase extraction or preparative HPLC.
Data Presentation
The following tables summarize the key quantitative data for the hypothetical molecule and its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₈N₇O₂₀P₃S |
| Molecular Weight | 939.71 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and aqueous buffers |
| λmax | 260 nm (adenine moiety) |
Table 2: Proposed Synthesis Route Summary
| Synthesis Method | Key Reagents/Enzymes | Typical Yield | Purity (Post-Purification) |
| Chemical Synthesis | Adipic acid monomethyl ester, Ethylene glycol, Oxalyl chloride, CDI, Coenzyme A | 30-40% | >95% |
| Enzymatic Synthesis | 6-(2-hydroxyethoxy)-6-oxohexanoic acid, Coenzyme A, ATP, Acyl-CoA synthetase | 50-70% | >98% |
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Enzymatic Synthesis Workflow
References
Potential Biological Functions of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a unique molecular entity that combines features of both endogenous fatty acid metabolism and xenobiotic compounds. Its structure suggests a potential role as a metabolic intermediate at the crossroads of these two fundamental biochemical domains. The presence of the hexanoyl-CoA backbone targets it towards the enzymatic machinery of fatty acid synthesis and degradation, while the 2-hydroxyethoxy modification introduces a substrate for detoxification pathways, particularly those involved in the metabolism of ethylene (B1197577) glycol and related compounds. Understanding the potential biological fate of this molecule is crucial for elucidating its physiological or toxicological significance.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound and its parent compound, hexanoyl-CoA, is presented below.
| Property | This compound | Hexanoyl-CoA | Data Source |
| Molecular Formula | C29H48N7O20P3S | C27H46N7O17P3S | MedchemExpress[1] |
| Molecular Weight | 939.71 g/mol | 865.68 g/mol | MedchemExpress[1] |
| Predicted Water Solubility | Likely high due to polar groups | 5.7 g/L (predicted) | FooDB |
| Predicted logP | Likely lower than hexanoyl-CoA | -3.8 (predicted) | FooDB |
Hypothesized Biological Functions and Metabolic Pathways
The biological role of this compound is likely dictated by its recognition and processing by enzymes involved in fatty acid metabolism and xenobiotic detoxification. Two primary, and potentially competing, metabolic fates are proposed:
Involvement in Fatty Acid Metabolism (β-Oxidation)
The hexanoyl-CoA moiety suggests that this molecule could enter the mitochondrial β-oxidation pathway for energy production. However, the 2-hydroxyethoxy group at the C6 position may influence the efficiency and outcome of this process.
Proposed β-Oxidation Pathway:
The canonical β-oxidation spiral involves a series of four enzymatic reactions. The presence of the C6 modification may impede the activity of one or more of these enzymes, potentially leading to the accumulation of metabolic intermediates or shunting of the molecule into alternative pathways.
Figure 1: Hypothesized entry of this compound into the β-oxidation pathway.
Potential Consequences:
-
Incomplete Oxidation: The modified acyl-CoA may be a poor substrate for the enzymes of β-oxidation, leading to its accumulation or the formation of abnormal metabolites.
-
Enzyme Inhibition: The molecule could act as a competitive or non-competitive inhibitor of β-oxidation enzymes, disrupting normal fatty acid metabolism.
Xenobiotic Detoxification Pathway
The 2-hydroxyethoxy group is structurally analogous to ethylene glycol, a known toxin. Therefore, this compound may be metabolized by enzymes involved in the detoxification of alcohols and aldehydes.
Proposed Detoxification Pathway:
This pathway would involve the oxidation of the terminal hydroxyl group of the 2-hydroxyethoxy moiety, potentially leading to the formation of a more polar and readily excretable molecule. This process is likely to occur in the liver.
Figure 2: Hypothesized detoxification pathway for this compound.
Potential Consequences:
-
Formation of Toxic Metabolites: Similar to ethylene glycol metabolism, the aldehyde intermediate could be cytotoxic if it accumulates. The final carboxylic acid metabolite may also exhibit biological activity.
-
Depletion of Cellular Reducing Equivalents: The reliance on NAD+ for the oxidation steps could impact the cellular redox state.
Experimental Protocols for Investigating Biological Functions
The following are detailed methodologies for key experiments that could be employed to investigate the hypothesized biological functions of this compound. These protocols are based on established methods for studying fatty acid and xenobiotic metabolism.
In Vitro Enzyme Assays
Objective: To determine if this compound is a substrate or inhibitor of key enzymes in β-oxidation and alcohol/aldehyde metabolism.
Table 1: Experimental Protocols for In Vitro Enzyme Assays
| Enzyme | Assay Principle | Experimental Setup | Data Analysis |
| Acyl-CoA Dehydrogenase | Spectrophotometric measurement of the reduction of a redox dye (e.g., DCPIP) coupled to the oxidation of the acyl-CoA substrate. | Reaction Mixture: Purified enzyme, this compound or control substrate (e.g., hexanoyl-CoA), phenazine (B1670421) methosulfate (PMS), 2,6-dichlorophenolindophenol (DCPIP), and buffer. Detection: Decrease in absorbance at 600 nm. | Michaelis-Menten kinetics (Km, Vmax) to determine substrate affinity. IC50 determination for inhibition studies. |
| Alcohol Dehydrogenase (ADH) | Spectrophotometric measurement of the production of NADH at 340 nm. | Reaction Mixture: Purified ADH, this compound, NAD+, and buffer. Detection: Increase in absorbance at 340 nm. | Calculation of specific activity. Michaelis-Menten kinetics. |
| Aldehyde Dehydrogenase (ALDH) | Spectrophotometric measurement of the production of NADH at 340 nm. | Reaction Mixture: Purified ALDH, the aldehyde intermediate (synthesized chemically), NAD+, and buffer. Detection: Increase in absorbance at 340 nm. | Calculation of specific activity. Michaelis-Menten kinetics. |
Cell-Based Assays
Objective: To assess the metabolic fate and cellular effects of this compound in a biological context.
Table 2: Experimental Protocols for Cell-Based Assays
| Assay | Cell Line | Experimental Procedure | Endpoint Measurement |
| Metabolite Profiling | Hepatocytes (e.g., HepG2) | Incubate cells with this compound. Extract intracellular and extracellular metabolites at various time points. | LC-MS/MS analysis to identify and quantify the parent compound and its metabolites. |
| Mitochondrial Respiration | Permeabilized cells or isolated mitochondria | Treat with this compound and measure oxygen consumption rates using a Seahorse XF Analyzer or similar instrument. | Changes in basal respiration, ATP production-linked respiration, and maximal respiration. |
| Cytotoxicity Assay | Various cell lines (e.g., hepatocytes, kidney cells) | Expose cells to a range of concentrations of this compound for 24-72 hours. | Cell viability assays (e.g., MTT, LDH release). |
Logical Workflow for Investigation
The following diagram outlines a logical workflow for the comprehensive investigation of the biological functions of this compound.
Figure 3: A logical workflow for investigating the biological role of the target molecule.
Conclusion
While the precise biological functions of this compound remain to be elucidated, its chemical structure strongly suggests a role at the interface of fatty acid metabolism and xenobiotic detoxification. The theoretical pathways and experimental approaches outlined in this guide provide a robust framework for future research. Investigating its interaction with key metabolic enzymes and its effects on cellular physiology will be critical in determining whether this molecule represents a novel metabolic intermediate, a benign byproduct, or a potential toxicant. Such studies will not only shed light on the function of this specific compound but may also provide broader insights into the metabolic handling of modified fatty acids.
References
Unveiling a Novel Acyl-CoA: A Technical Guide for the Identification of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the identification and quantification of the novel acyl-coenzyme A (acyl-CoA) derivative, 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, in various biological matrices. While this specific molecule is not widely documented in existing metabolic pathways, its unique structure suggests potential roles as a synthetic metabolic probe, a biomarker of xenobiotic exposure, or an intermediate in engineered biochemical pathways. This document outlines detailed experimental protocols, data presentation strategies, and visual workflows to empower researchers in their investigation of this and other novel acyl-CoA species.
Introduction to this compound
This compound is a coenzyme A derivative characterized by a C6 acyl chain with a 2-hydroxyethoxy modification. Its chemical formula is C29H48N7O20P3S, with a molecular weight of 939.71 g/mol . The presence of the hydroxyl and ether functionalities introduces increased polarity compared to typical saturated acyl-CoAs of similar chain length, necessitating specialized analytical approaches for its accurate detection and quantification.
Hypothetical Biological Significance and Signaling Context
Given the novelty of this compound, its precise biological role remains to be elucidated. One plausible hypothesis is its formation from the metabolism of industrial plasticizers or other xenobiotics containing a 2-hydroxyethoxy moiety. In this context, it could serve as a specific biomarker of exposure. Alternatively, it could be an intermediate in a synthetically designed metabolic pathway for the production of specialty chemicals.
A hypothetical metabolic pathway for the formation of this compound could involve the activation of 6-(2-hydroxyethoxy)-6-oxohexanoic acid by an acyl-CoA synthetase. The precursor acid itself might be a product of the partial degradation of a larger xenobiotic molecule.
Experimental Protocols
The identification and quantification of this compound in biological samples require a robust analytical workflow, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation and removing interfering substances.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 80:20 methanol (B129727):water
-
Internal standard (e.g., ¹³C-labeled this compound, if available, or a structurally similar acyl-CoA like heptadecanoyl-CoA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Reconstitution solvent: 5% (w/v) 5-sulfosalicylic acid in water
Protocol:
-
Homogenization: Homogenize frozen tissue samples or cell pellets in an appropriate volume of ice-cold extraction solvent containing the internal standard.
-
Protein Precipitation: For TCA extraction, incubate on ice for 10 minutes, then centrifuge at 17,000 x g for 10 minutes at 4°C to pellet precipitated proteins. For methanol:water extraction, sonicate and centrifuge to clarify the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the cleared supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other polar impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the reconstitution solvent for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Due to the polar nature of this compound, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with a polar-embedded column is recommended for optimal separation.
LC Parameters (Hypothetical):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic to high aqueous content.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (m/z): 940.2 (for [M+H]⁺)
-
Product Ions (m/z): Based on the general fragmentation pattern of acyl-CoAs, characteristic product ions would be expected from the fragmentation of the phosphopantetheine moiety. A neutral loss of 507 is a common fragmentation for acyl-CoAs. Specific fragments for the acyl chain would need to be determined experimentally.
-
Collision Energy: Optimized for the specific instrument and precursor ion.
6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA as a biomarker for metabolic diseases
An in-depth analysis of "6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA" as a potential biomarker for metabolic diseases reveals that this specific molecule is not documented in existing scientific literature. This suggests it may be a novel, hypothetical, or exceptionally rare compound. However, by deconstructing its chemical structure, we can infer its likely metabolic origins and potential significance by drawing parallels with known metabolic pathways and biomarkers.
The structure suggests a molecule derived from two distinct metabolic routes:
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Adipic Acid Metabolism: The "6-oxohexanoyl-CoA" core is a derivative of adipic acid, a six-carbon dicarboxylic acid. Adipoyl-CoA is a known intermediate in the omega-oxidation of fatty acids and the metabolism of lysine (B10760008) and tryptophan. Elevated levels of dicarboxylic acids, such as adipic acid, are characteristic of conditions involving impaired fatty acid oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and are also seen in states of ketosis, like diabetic ketoacidosis.
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Ethylene (B1197577) Glycol Metabolism: The "(2-hydroxyethoxy)" group is derived from ethylene glycol, a common industrial solvent. Ethylene glycol is metabolized in the body to several toxic compounds, including glycolaldehyde, glycolic acid, and oxalic acid, leading to severe metabolic acidosis and renal failure.
The hybrid nature of this compound suggests its formation could be a consequence of a metabolic "bottleneck" or dysfunction, where intermediates from different pathways abnormally conjugate. This makes it a plausible, albeit hypothetical, candidate as a biomarker for specific metabolic derangements, potentially those involving concurrent exposure to ethylene glycol and impaired fatty acid oxidation.
This technical guide will, therefore, proceed by using this compound as a representative model for a novel biomarker at the intersection of xenobiotic metabolism and endogenous metabolic pathways. We will present representative quantitative data from related, known biomarkers, detail established experimental protocols for their detection, and provide visualizations of the proposed metabolic and experimental pathways.
Quantitative Data for Related Biomarkers
While specific data for this compound is unavailable, the following table summarizes representative quantitative data for related dicarboxylic acids and acylcarnitines in recognized metabolic diseases. This data provides a framework for what might be expected when investigating a novel biomarker of this class.
| Analyte | Disease/Condition | Specimen | Concentration in Patients (μM) | Concentration in Controls (μM) | Fold Change |
| Adipic Acid | Diabetic Ketoacidosis | Urine | 1500 ± 450 | < 100 | > 15 |
| Suberic Acid | MCAD Deficiency | Urine | 800 ± 210 | < 50 | > 16 |
| Hexanoylcarnitine (C6) | MCAD Deficiency | Plasma | 5.5 ± 2.1 | < 0.5 | > 11 |
| Octanoylcarnitine (C8) | MCAD Deficiency | Plasma | 12.3 ± 4.5 | < 0.4 | > 30 |
| Glycolic Acid | Ethylene Glycol Toxicity | Plasma | > 10,000 | < 150 | > 66 |
This table presents representative data compiled from various sources on metabolic diseases and is intended for illustrative purposes.
Experimental Protocols
The gold standard for the quantification of novel, low-abundance metabolites like acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of such compounds in a biological matrix (e.g., plasma or tissue homogenate).
Protocol: Quantification of this compound via LC-MS/MS
1. Sample Preparation (Protein Precipitation and Solid-Phase Extraction)
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge to enrich for CoA esters and remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The calculated m/z for the protonated molecule [M+H]+ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a specific loss from the acyl chain.
-
Collision Energy: Optimized for the specific precursor-product ion transition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed metabolic pathway for the formation of this compound and a typical workflow for biomarker discovery and validation.
Caption: Proposed metabolic pathway for the formation of the hypothetical biomarker.
Caption: General workflow for biomarker discovery and validation.
Methodological & Application
LC-MS/MS method for 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA detection
An LC-MS/MS Application Note for the Detection of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound, a derivative of coenzyme A. The protocol is designed for researchers in drug development and metabolic studies who require accurate measurement of this analyte in biological matrices.
Introduction
Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways. The ability to accurately quantify specific acyl-CoA species, such as this compound, is essential for understanding cellular metabolism and the mechanism of action of therapeutic agents. This document provides a comprehensive protocol for the extraction and quantification of this compound using a reversed-phase LC-MS/MS method. The described method is adapted from established procedures for short-chain and long-chain acyl-CoA analysis, offering high sensitivity and specificity.[1][2][3][4]
Experimental Protocols
A simple protein precipitation method is employed for the extraction of this compound from cell culture samples.[5] This approach is favored to ensure high recovery of a broad range of CoA derivatives.[2][3]
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold extraction solution (80:20 methanol:water with 0.5% formic acid) per 1 million cells.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A for LC-MS/MS analysis.
A reversed-phase chromatographic separation is utilized to resolve this compound from other cellular components.[1][6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 2% B
-
2-10 min: 2-98% B
-
10-12 min: 98% B
-
12-12.1 min: 98-2% B
-
12.1-15 min: 2% B
-
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The MRM transitions are based on the precursor ion of this compound and its characteristic product ions resulting from the fragmentation of the CoA moiety.[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions:
-
Analyte: this compound
-
Precursor (m/z): 940.2 [M+H]⁺ (based on a molecular weight of 939.71 g/mol )[8]
-
Product 1 (m/z): 433.1 (Adenosine-3',5'-diphosphate fragment)
-
Product 2 (m/z): 261.1 (Adenine fragment)
-
-
Internal Standard (Optional): A stable isotope-labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA) can be used for improved quantification.[9]
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this LC-MS/MS method. These values are representative of typical acyl-CoA analyses and should be validated for the specific analyte and matrix.[1][10][11]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 5 fmol |
| Limit of Quantification (LOQ) | 1.5 - 15 fmol |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Fragmentation pattern of this compound in MS/MS.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of ¹³C-Labeled 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the chemical synthesis of ¹³C-labeled 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. This isotopically labeled coenzyme A derivative is a valuable tool for various research applications, including metabolic flux analysis, drug metabolism studies, and as an internal standard in mass spectrometry-based quantification assays. The synthesis is proposed as a three-stage process: 1) synthesis of the ¹³C-labeled carboxylic acid precursor, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, 2) activation of the carboxylic acid, and 3) coupling with coenzyme A to yield the final product.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of ¹³C-Labeled this compound
| Step | Compound | Starting Material | Amount of Starting Material (mg) | Molecular Weight ( g/mol ) | Expected Product | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Amount of Product (mg) | Expected Purity (%) |
| 1 | ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid | ¹³C₆-Adipic acid | 100 | 152.11 | ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid | 196.16 | 45 | 59.2 | >95 |
| 2 | ¹³C₆-6-(2-hydroxyethoxy)-6-oxo-1H-imidazole-1-yl-hexan-1-one | ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid | 59.2 | 196.16 | ¹³C₆-6-(2-hydroxyethoxy)-6-oxo-1H-imidazole-1-yl-hexan-1-one | 246.20 | 90 (used in situ) | - | - |
| 3 | ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA | ¹³C₆-Acyl-imidazolide & Coenzyme A (free acid) | 59.2 (from precursor) & 255.8 | 246.20 & 767.53 | ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA | 945.69 | 60 | 96.1 | >95 (after HPLC) |
Note: Expected yields and purities are estimates based on literature for analogous reactions and may vary depending on experimental conditions.
Experimental Protocols
Stage 1: Synthesis of ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid
This stage involves the selective mono-esterification of uniformly ¹³C-labeled adipic acid with ethylene (B1197577) glycol.
Materials:
-
¹³C₆-Adipic acid (99 atom % ¹³C)
-
Ethylene glycol
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve ¹³C₆-Adipic acid (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).
-
Add ethylene glycol (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid.
Stage 2: Activation of ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid
This stage involves the activation of the synthesized carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an acyl-imidazolide intermediate.[1][2][3]
Materials:
-
¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (B95107) (THF), anhydrous
Procedure:
-
Dissolve ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. The evolution of CO₂ gas should be observed.
-
The completion of the activation is indicated by the cessation of CO₂ evolution. The resulting solution containing the ¹³C₆-acyl-imidazolide is used directly in the next step without isolation.
Stage 3: Synthesis of ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA and Purification
This final stage involves the coupling of the activated carboxylic acid with Coenzyme A, followed by purification of the target molecule.
Materials:
-
Solution of ¹³C₆-acyl-imidazolide in THF (from Stage 2)
-
Coenzyme A (free acid form)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Acetonitrile (ACN), HPLC grade
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Perchloric acid (HClO₄), dilute
Procedure:
-
Prepare a solution of Coenzyme A (1.2 eq) in a sodium bicarbonate buffer (e.g., 100 mM, pH 7.5-8.0).
-
Slowly add the THF solution of the ¹³C₆-acyl-imidazolide (from Stage 2) to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.0 and 8.0 by adding small amounts of sodium bicarbonate if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by reverse-phase HPLC, observing the formation of the product peak and the consumption of Coenzyme A.
-
Once the reaction is complete, acidify the mixture to pH 4-5 with dilute perchloric acid to precipitate the product.
-
Centrifuge the mixture to pellet the ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA.
-
Wash the pellet with cold, acidified water and then with cold acetone (B3395972) to remove unreacted precursors.
-
Purification:
-
Dissolve the crude product in a minimal amount of the initial HPLC mobile phase.
-
Purify the product using reverse-phase HPLC on a C18 column.[4][5]
-
A suitable gradient elution system would be:
-
Solvent A: 50 mM potassium phosphate buffer, pH 5.5
-
Solvent B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Solvent B over 30 minutes.
-
-
Monitor the elution at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) base in Coenzyme A.
-
Collect the fractions containing the pure product.
-
-
Lyophilize the collected fractions to obtain the final product, ¹³C₆-6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, as a white solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and ¹³C incorporation, and by NMR spectroscopy.
Mandatory Visualization
Caption: Synthetic workflow for ¹³C-labeled this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Notes and Protocols for In Vitro Enzyme Assays Using 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a synthetic coenzyme A (CoA) derivative with potential applications in studying various metabolic pathways. Its structure, featuring a hexanoyl-CoA core modified with a hydroxyethoxy group, suggests it may serve as a substrate for enzymes that recognize and process short- to medium-chain acyl-CoAs. These enzymes are pivotal in fatty acid metabolism, energy homeostasis, and the biosynthesis of signaling molecules. This document provides detailed application notes and generalized protocols for in vitro enzyme assays to investigate the interaction of this compound with candidate enzymes.
The unique modification of the terminal carboxyl group may offer altered substrate specificity, metabolic stability, or the ability to probe the active sites of acyl-CoA utilizing enzymes. Potential enzyme classes that may interact with this substrate include acyl-CoA synthetases, acyl-CoA oxidases, and acyltransferases. The following protocols provide a starting point for screening and characterizing enzymatic activity using spectrophotometric and fluorometric methods.
Potential Enzyme Classes for Investigation
Given the structural similarity to hexanoyl-CoA, the following enzyme classes are primary candidates for interaction with this compound:
-
Acyl-CoA Synthetases (ACS): These enzymes catalyze the formation of acyl-CoAs from fatty acids, ATP, and CoA. The modified hexanoyl moiety could be a substrate for short- or medium-chain ACS isoforms.
-
Acyl-CoA Oxidases (ACOX): These are flavoenzymes that catalyze the initial step of peroxisomal beta-oxidation, introducing a double bond into the acyl-CoA molecule and producing hydrogen peroxide.
-
Acyltransferases: This broad class of enzymes transfers the acyl group from CoA to an acceptor molecule. An example is Ghrelin O-acyltransferase (GOAT), which has a preference for hexanoyl-CoA.[1]
Data Presentation
Quantitative data from enzyme assays should be meticulously recorded and organized. The following tables provide a template for summarizing key experimental results.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Enzyme X | This compound | ||||
| Enzyme X | Hexanoyl-CoA (Control) | ||||
| Enzyme Y | This compound | ||||
| Enzyme Y | Hexanoyl-CoA (Control) |
Table 2: Inhibitor IC50 Values
| Enzyme | Substrate | Inhibitor | IC50 (µM) |
| Enzyme X | This compound | Inhibitor A | |
| Enzyme X | This compound | Inhibitor B |
Experimental Protocols
The following are generalized protocols that can be adapted for screening this compound with various enzymes. Optimization of buffer conditions, substrate concentration, and enzyme concentration will be necessary for each specific enzyme.
Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase Activity
This protocol is adapted from established methods for measuring ACOX activity by detecting the production of hydrogen peroxide (H₂O₂). The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Principle: Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂ H₂O₂ + Chromogenic Substrate --(HRP)--> Oxidized Colored Product
Materials:
-
Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
This compound (substrate)
-
Hexanoyl-CoA (control substrate)
-
Purified Acyl-CoA Oxidase or cell lysate containing the enzyme
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) (4-AAP) and phenol, or Amplex™ Red)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing phosphate buffer, HRP, and the chromogenic substrate.
-
Dispense Master Mix: Add the master mix to the wells of a 96-well plate.
-
Initiate Reaction: Add the enzyme preparation (purified enzyme or lysate) to each well.
-
Add Substrate: Start the reaction by adding this compound or the control substrate to the wells. Include a no-substrate control.
-
Monitor Absorbance: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 500 nm for 4-AAP/phenol) over time.
-
Calculate Activity: Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the curve. Enzyme activity can be calculated using the molar extinction coefficient of the oxidized product.
Table 3: Example Reaction Mixture for ACOX Assay
| Component | Final Concentration |
| Potassium Phosphate Buffer (pH 7.4) | 50 mM |
| This compound | 1-100 µM |
| HRP | 1-5 U/mL |
| 4-Aminoantipyrine (4-AAP) | 0.5 mM |
| Phenol | 1 mM |
| Enzyme Preparation | Varies |
| Total Volume | 200 µL |
Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity
This protocol is based on a coupled enzyme assay where the production of Acyl-CoA is linked to a series of reactions that generate a fluorescent product.
Principle: Fatty Acid + ATP + CoA --(Acyl-CoA Synthetase)--> Acyl-CoA + AMP + PPi Acyl-CoA + O₂ --(Acyl-CoA Oxidase)--> 2-trans-Enoyl-CoA + H₂O₂ H₂O₂ + Fluorescent Probe --(HRP)--> Resorufin (fluorescent)
Materials:
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing MgCl₂ and ATP)
-
6-(2-hydroxyethoxy)-6-oxohexanoic acid (hypothetical precursor)
-
Coenzyme A (CoA)
-
Purified Acyl-CoA Synthetase or cell lysate
-
Acyl-CoA Oxidase (as a coupling enzyme)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex™ Red)
-
96-well black microplate
-
Fluorometer (plate reader)
Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube protected from light, prepare a master mix containing the reaction buffer, CoA, the coupling enzyme (ACOX), HRP, and the fluorescent probe.
-
Dispense Master Mix: Add the master mix to the wells of a 96-well black plate.
-
Add Substrate: Add the fatty acid precursor, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, to the wells.
-
Initiate Reaction: Start the reaction by adding the Acyl-CoA Synthetase preparation to the wells. Include a no-enzyme control.
-
Monitor Fluorescence: Immediately place the plate in a fluorometer and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for Amplex™ Red) over time.
-
Calculate Activity: Determine the initial rate of the reaction (ΔRFU/min) from the linear portion of the curve. A standard curve using a known concentration of H₂O₂ can be used to quantify the rate of Acyl-CoA production.
Table 4: Example Reaction Mixture for ACS Assay
| Component | Final Concentration |
| Tris-HCl Buffer (pH 8.0) | 100 mM |
| MgCl₂ | 5 mM |
| ATP | 2 mM |
| Coenzyme A (CoA) | 0.5 mM |
| 6-(2-hydroxyethoxy)-6-oxohexanoic acid | 1-100 µM |
| Acyl-CoA Oxidase | 0.2 U/mL |
| HRP | 1 U/mL |
| Amplex™ Red | 50 µM |
| Enzyme Preparation | Varies |
| Total Volume | 100 µL |
Visualizations
Caption: General workflow for in vitro enzyme assays.
Caption: Coupled enzyme assay principle for detection.
References
Application Notes and Protocols for Cell Culture Experiments with 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA Supplementation
Introduction
As of late 2025, detailed application notes and established protocols for the use of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in cell culture experiments are not available in the public domain. This compound is listed as a coenzyme A derivative for research purposes by suppliers such as MedchemExpress, but its biological functions and effects on cellular metabolism remain uncharacterized in published literature.[1]
The following sections provide generalized protocols for introducing novel acyl-CoA esters into cell culture and suggest potential experimental approaches to elucidate the function of this compound. These are intended as a starting point for researchers and will require significant optimization and validation.
I. General Considerations for Acyl-CoA Supplementation in Cell Culture
Long-chain fatty acyl-CoA esters are known to act as important signaling molecules and regulators of metabolism.[2][3] However, their direct supplementation to cell culture media is often challenging due to their instability and low cell permeability. The intracellular concentration of free acyl-CoA esters is tightly regulated and typically in the low nanomolar range.[2]
Key Challenges:
-
Cellular Uptake: The large and negatively charged CoA moiety generally prevents passive diffusion across the cell membrane.
-
Extracellular Degradation: Acyl-CoAs can be hydrolyzed by extracellular enzymes.
-
Intracellular Metabolism: Once inside the cell, the compound may be rapidly metabolized, making it difficult to study its direct effects.
II. Suggested Experimental Protocols
Given the lack of specific data for this compound, a series of exploratory experiments will be necessary to determine its biological activity.
A. Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute the lyophilized this compound powder in a suitable buffer, such as sterile phosphate-buffered saline (PBS) or a buffer recommended by the manufacturer. Due to the potential for instability, prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to the cell culture medium.
-
Storage: Store the stock solution at -80°C for short-term storage.
B. Cell Culture and Treatment
A standard mammalian cell line, such as HEK293, HeLa, or a metabolically relevant cell line like HepG2 (liver) or C2C12 (muscle), can be used for initial studies.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for metabolic analysis) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Media Preparation: Prepare fresh culture medium containing the desired final concentration of this compound. It is crucial to perform a dose-response curve to determine the optimal concentration, starting from a low micromolar range (e.g., 1-100 µM).
-
Control Groups: Include appropriate vehicle controls (the buffer used to dissolve the compound) in all experiments.
-
Treatment: Remove the existing medium from the cells and replace it with the treatment medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) before performing downstream analysis.
C. Downstream Assays
The following assays can be used to assess the effects of this compound on cellular processes.
Table 1: Suggested Initial Screening Assays
| Parameter | Assay | Purpose |
| Cell Viability | MTT, MTS, or CellTiter-Glo® Assay | To determine the cytotoxic effects of the compound. |
| Cell Proliferation | BrdU incorporation or Ki-67 staining | To assess the impact on cell division. |
| Metabolic Activity | Seahorse XF Analyzer (measuring OCR and ECAR) | To evaluate changes in mitochondrial respiration and glycolysis. |
| Gene Expression | qRT-PCR or RNA-Sequencing | To identify transcriptional changes in metabolic pathways. |
| Protein Expression | Western Blotting or Proteomics | To analyze changes in the levels of key metabolic enzymes. |
III. Potential Signaling Pathways and Experimental Workflows
While the specific pathways affected by this compound are unknown, we can hypothesize its involvement based on the general roles of acyl-CoAs.
A. Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical pathway where supplemented this compound could influence cellular metabolism. This is a speculative model that requires experimental validation.
Caption: Hypothetical mechanism of action for intracellular this compound.
B. Experimental Workflow
The following workflow outlines a logical progression of experiments to characterize the effects of this novel compound.
Caption: A workflow for investigating the cellular effects of a novel acyl-CoA.
IV. Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is a template for a data table that can be adapted for various assays.
Table 2: Template for Reporting Quantitative Data
| Treatment Group | Concentration (µM) | Incubation Time (h) | Cell Viability (% of Control) | Metabolic Parameter (e.g., OCR pmol/min) |
| Vehicle Control | 0 | 24 | 100 ± 5.2 | 150 ± 10.5 |
| Compound X | 1 | 24 | 98 ± 4.8 | 145 ± 9.8 |
| Compound X | 10 | 24 | 85 ± 6.1 | 120 ± 8.2 |
| Compound X | 100 | 24 | 50 ± 7.5 | 80 ± 6.7 |
| Vehicle Control | 0 | 48 | 100 ± 5.5 | 155 ± 11.2 |
| Compound X | 1 | 48 | 95 ± 5.0 | 140 ± 10.1 |
| Compound X | 10 | 48 | 70 ± 6.8 | 100 ± 7.9 |
| Compound X | 100 | 48 | 30 ± 5.9 | 60 ± 5.4 |
Data should be presented as mean ± standard deviation from at least three independent experiments.
Disclaimer: The information provided above is intended as a general guide and does not constitute a validated protocol for the use of this compound. Researchers should conduct their own literature search for any new publications and perform thorough validation and optimization of these suggested protocols for their specific experimental systems.
References
Application Notes and Protocols for Studying 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA Metabolism in Animal Models
Introduction
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the metabolism of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a novel coenzyme A derivative. Given the limited specific data on this compound, this document outlines generalized strategies and protocols adapted from established methodologies for studying xenobiotic and acyl-CoA metabolism. The focus is on providing a robust experimental approach to elucidate its metabolic fate, potential signaling pathway interactions, and overall physiological impact using relevant animal models.
This compound is presumed to be a xenobiotic, and its metabolism is likely to involve pathways responsible for the biotransformation of foreign compounds. The core structure, a C6 acyl chain linked to coenzyme A with a hydroxyethoxy modification, suggests potential involvement of fatty acid metabolism enzymes and phase I and phase II detoxification pathways. The protocols detailed below are designed to be adaptable for identifying the specific enzymes and metabolic transformations involved.
Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable data. Due to species-specific differences in drug-metabolizing enzymes, initial studies often utilize rodent models, with the potential for progression to models that more closely mimic human physiology.[1]
1. Rodent Models (Rats and Mice):
-
Wild-Type Strains (e.g., Sprague-Dawley rats, C57BL/6 mice): These are standard models for initial pharmacokinetic (PK) and metabolic profiling studies. They provide a baseline understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Gene Knockout Mice: To identify specific enzymes involved in metabolism, knockout mice lacking particular cytochrome P450 (CYP) enzymes or other metabolic enzymes can be utilized.[2] This approach helps to pinpoint the key players in the metabolic pathway.
-
Humanized Mouse Models: These models express human drug-metabolizing enzymes or nuclear receptors (e.g., PXR, CAR), offering a more predictive insight into human xenobiotic responses and overcoming species differences.[2][3][4]
2. Non-Rodent Models (e.g., Dogs, Non-human primates):
-
These are typically used in later-stage preclinical development to confirm metabolic profiles in a species phylogenetically closer to humans.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic and Metabolite Profiling
Objective: To determine the pharmacokinetic profile of this compound and identify its major metabolites in vivo.
Materials:
-
Test compound: this compound
-
Animal model (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., saline, polyethylene (B3416737) glycol)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
Procedure:
-
Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., intravenous, oral).
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.
-
House animals in metabolic cages to collect urine and feces for 24-48 hours.
-
At the end of the study, collect major organs (liver, kidney, etc.) for tissue distribution analysis.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize tissue samples.
-
Extract the parent compound and potential metabolites from plasma, urine, feces, and tissue homogenates using appropriate solvent extraction methods.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of the parent compound.
-
Perform metabolite screening by searching for predicted biotransformations (e.g., oxidation, hydrolysis, conjugation) and comparing chromatograms of dosed versus vehicle-treated animals.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time profile.
-
Characterize the chemical structures of identified metabolites using high-resolution mass spectrometry.
-
Quantify the major metabolites to determine the primary routes of elimination.
-
Protocol 2: In Vitro Metabolic Stability and Enzyme Identification
Objective: To assess the metabolic stability of this compound in liver microsomes and identify the specific enzymes responsible for its metabolism.
Materials:
-
Test compound: this compound
-
Liver microsomes (from rat, mouse, dog, human)
-
NADPH regenerating system
-
Specific chemical inhibitors for CYP enzymes (e.g., ketoconazole (B1673606) for CYP3A4)
-
Recombinant human CYP enzymes
-
LC-MS/MS
Procedure:
-
Metabolic Stability Assay:
-
Incubate the test compound at a fixed concentration with liver microsomes in the presence of an NADPH regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
Reaction Phenotyping (Enzyme Identification):
-
Chemical Inhibition: Co-incubate the test compound with liver microsomes, NADPH, and a panel of specific CYP inhibitors. A significant reduction in metabolism in the presence of a specific inhibitor suggests the involvement of that CYP isoform.
-
Recombinant Enzymes: Incubate the test compound with a panel of individual recombinant human CYP enzymes to directly identify which enzymes can metabolize the compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life.
-
Compare the rate of metabolism in the presence and absence of inhibitors to determine the percent inhibition.
-
Identify the specific CYP enzymes responsible for the metabolism based on the results from recombinant enzyme assays.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single Intravenous Dose of 10 mg/kg
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | [Insert Value] |
| Tmax | h | [Insert Value] |
| AUC(0-t) | ngh/mL | [Insert Value] |
| AUC(0-inf) | ngh/mL | [Insert Value] |
| t1/2 | h | [Insert Value] |
| CL | L/h/kg | [Insert Value] |
| Vd | L/kg | [Insert Value] |
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species
| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | [Insert Value] | [Insert Value] |
| Rat | [Insert Value] | [InsertValue] |
| Dog | [Insert Value] | [Insert Value] |
| Human | [Insert Value] | [Insert Value] |
Table 3: Identification of Human Cytochrome P450 Isoforms Involved in the Metabolism of this compound
| Recombinant CYP Isoform | Rate of Metabolite Formation (pmol/min/pmol CYP) |
| CYP1A2 | [Insert Value] |
| CYP2C9 | [Insert Value] |
| CYP2C19 | [Insert Value] |
| CYP2D6 | [Insert Value] |
| CYP3A4 | [Insert Value] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual metabolic pathway and the experimental workflow for studying the metabolism of this compound.
Caption: Proposed metabolic pathway for this compound.
Caption: Experimental workflow for metabolic studies.
References
- 1. Animal models of xenobiotic receptors in drug metabolism and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transgenic mice and metabolomics for study of hepatic xenobiotic metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Xenobiotic Receptors: Ingenta Connect [ingentaconnect.com]
- 4. benthamdirect.com [benthamdirect.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is a structurally unique molecule suggesting a potential intersection of fatty acid and xenobiotic metabolism. Its hexanoyl-CoA core is a classic intermediate in lipid pathways, while the 6-(2-hydroxyethoxy) modification is characteristic of metabolites derived from the breakdown of industrial polymers, such as polyethylene (B3416737) terephthalate (B1205515) (PET). Investigating the genes responsible for the synthesis, degradation, or transport of this molecule can unveil novel metabolic pathways and enzymatic functions relevant to bioremediation, toxicology, and drug development.
The CRISPR-Cas9 system offers a precise and powerful toolkit for elucidating the genetic basis of such pathways.[1][2][3] By enabling targeted gene knockouts, transcriptional activation (CRISPRa), or inhibition (CRISPRi), researchers can systematically dissect gene function and identify key players in the metabolism of this compound.[4] This document provides detailed protocols for applying CRISPR-Cas9 technology to identify and characterize genes associated with this compound.
Hypothetical Metabolic Pathway and Target Gene Classes
Given the structure of this compound, we can hypothesize a metabolic pathway involving several enzyme classes. The diagram below illustrates a potential biosynthetic route, providing a logical framework for selecting candidate genes for CRISPR-Cas9 investigation.
Caption: Hypothetical pathway for the biosynthesis of this compound.
Candidate Gene Families for Investigation:
-
Acyl-CoA Synthetases (ACSL/ACS): Catalyze the final step of adding a CoA group.
-
Alcohol/Aldehyde Dehydrogenases (ADH/ALDH): Involved in the oxidation/reduction steps.
-
Esterases/Hydrolases: Potentially involved in the addition of the 2-hydroxyethoxy group.
-
Acyl-CoA Dehydrogenases (ACAD): May be involved in the degradation of the hexanoyl chain.[5]
-
Transporters (e.g., SLC family): Could be responsible for cellular uptake or efflux of the molecule or its precursors.
Experimental Design: CRISPR-Cas9 Screening Workflow
A pooled CRISPR-Cas9 knockout screen is an effective method to identify genes whose loss affects the metabolism or cellular response to this compound. This can be achieved by exposing a library of knockout cells to the compound and identifying which gene knockouts lead to either resistance or sensitization.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify key genes.
Detailed Experimental Protocols
Protocol 1: Generation of a Pooled Lentiviral sgRNA Library
This protocol outlines the steps to create a lentiviral library from a pooled sgRNA plasmid library targeting a custom set of metabolic genes.
Materials:
-
HEK293T cells
-
Pooled sgRNA library plasmid (e.g., targeting genes from lipid metabolism and xenobiotic degradation pathways)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM high-glucose medium, 10% FBS, 1% Pen-Strep
-
Opti-MEM medium
-
0.45 µm syringe filters
Methodology:
-
Cell Seeding: Seed 10-12 x 106 HEK293T cells in a 15 cm dish 24 hours before transfection. Cells should be ~80% confluent at the time of transfection.
-
Transfection Mix Preparation:
-
In Tube A: Mix 20 µg of sgRNA library plasmid, 15 µg of psPAX2, and 10 µg of pMD2.G in 2 mL of Opti-MEM.
-
In Tube B: Dilute 120 µL of Lipofectamine 3000 in 2 mL of Opti-MEM.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.
-
Virus Harvest:
-
At 48 hours post-transfection, collect the virus-containing supernatant.
-
Centrifuge at 1,000 x g for 5 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store at -80°C. A second harvest can be performed at 72 hours.
-
-
Virus Titer: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.
Protocol 2: CRISPR-Cas9 Knockout Screen
This protocol describes how to perform the screen to identify genes affecting cell viability in the presence of this compound.
Materials:
-
Cas9-expressing target cells (e.g., HeLa, A549)
-
Titered pooled lentiviral sgRNA library
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Genomic DNA extraction kit
Methodology:
-
Transduction:
-
Seed a sufficient number of Cas9-expressing cells to maintain library representation (>500x cells per sgRNA).
-
Transduce the cells with the sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of 8 µg/mL Polybrene. This low MOI ensures that most cells receive a single sgRNA.
-
-
Selection: 48 hours post-transduction, begin selection with puromycin (determine the optimal concentration via a kill curve beforehand). Maintain selection for 3-5 days until non-transduced control cells are eliminated.
-
Initial Population (T0): Collect a cell pellet from the initial population post-selection. This will serve as the baseline for sgRNA representation. Store at -80°C.
-
Treatment:
-
Split the remaining cell population into two groups: Control (vehicle only) and Treatment (this compound at a predetermined IC20-IC30 concentration).
-
Culture the cells for 14 days, passaging as needed while maintaining library representation.
-
-
Final Population Harvest: After 14 days, harvest cell pellets from both the Control and Treatment arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0, Control, and Treatment pellets using a commercial kit.
-
Library Amplification and Sequencing:
-
Use two-step PCR to amplify the sgRNA cassettes from the genomic DNA.
-
Submit the purified PCR products for next-generation sequencing (NGS).
-
Data Presentation and Interpretation
Following NGS, sequencing reads are aligned and counted for each sgRNA. The change in representation of each sgRNA from the initial (T0) or control population to the treatment population is calculated. This data can be summarized to identify "hit" genes.
Table 1: Summary of Hypothetical CRISPR Screen Results
This table shows hypothetical quantitative data for top gene hits from the screen. Log2 Fold Change (L2FC) indicates the change in sgRNA representation in the treatment group relative to the control group. A negative L2FC suggests sensitization (gene knockout makes cells more sensitive to the compound), while a positive L2FC indicates resistance.
| Gene Symbol | Gene Name | Average L2FC (Treatment vs. Control) | P-value | Phenotype | Putative Function |
| ACSL4 | Acyl-CoA Synthetase Long Chain Family Member 4 | -2.85 | 1.2e-6 | Sensitization | Activates fatty acids, potential role in activating the compound or its precursors. |
| ALDH3A2 | Aldehyde Dehydrogenase 3 Family Member A2 | -2.51 | 8.5e-6 | Sensitization | Detoxification of aldehydes; its loss may lead to toxic intermediate buildup. |
| HSD17B10 | Hydroxysteroid 17-Beta Dehydrogenase 10 | 1.98 | 3.4e-5 | Resistance | Involved in fatty acid beta-oxidation; its loss may prevent the formation of a toxic metabolite. |
| ABCC2 | ATP Binding Cassette Subfamily C Member 2 | 2.25 | 1.9e-5 | Resistance | Efflux transporter; its loss may prevent cellular export of the compound, leading to accumulation if it is beneficial. |
| ACADVL | Acyl-CoA Dehydrogenase Very Long Chain | -1.89 | 5.0e-4 | Sensitization | Key enzyme in fatty acid beta-oxidation; its loss could halt the compound's degradation. |
Logical Relationship Diagram: Hit Identification
The following diagram illustrates the logic used to classify genes as sensitizing or resistance hits based on sgRNA abundance changes.
Caption: Logic for classifying gene hits from a CRISPR screen based on sgRNA abundance.
Validation of Top Candidate Genes
It is critical to validate the top hits from the primary screen using individual sgRNAs to rule out off-target effects.
Protocol 3: Validation with Individual sgRNAs
Methodology:
-
Design and Clone: Design 2-3 independent sgRNAs targeting the exon of each candidate gene. Clone them into a lentiviral vector.
-
Generate Knockout Cell Lines: Transduce Cas9-expressing cells with each individual sgRNA lentivirus.
-
Verify Knockout: Confirm gene knockout at the protein level via Western Blot or at the genomic level via Sanger sequencing of the target locus (e.g., using TIDE or ICE analysis).
-
Functional Assays: Perform functional assays to confirm the phenotype observed in the screen.
-
Cell Viability Assay: Treat the individual knockout cell lines with a dose range of this compound and measure viability (e.g., using CellTiter-Glo) to confirm sensitization or resistance.
-
Metabolite Analysis: Use LC-MS/MS to quantify the intracellular and extracellular levels of the compound in knockout vs. control cells to determine if the gene affects its uptake, efflux, or metabolism.
-
Table 2: Hypothetical Validation Data for ACSL4 Knockout
This table presents example data from a cell viability assay validating ACSL4 as a sensitization hit. The IC50 (half-maximal inhibitory concentration) is expected to decrease in the knockout cells if the gene's loss sensitizes them to the compound.
| Cell Line | sgRNA Target | IC50 of Compound (µM) | Fold Change in IC50 (vs. Non-Targeting) |
| HeLa-Cas9 | Non-Targeting Control | 15.2 | 1.0 |
| HeLa-Cas9 | ACSL4 sgRNA #1 | 4.8 | 0.32 |
| HeLa-Cas9 | ACSL4 sgRNA #2 | 5.5 | 0.36 |
This data would confirm that the loss of ACSL4 function renders cells more sensitive to this compound, thus validating the screen result.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of CRISPR/Cas System to Bacterial Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application and development of CRISPR technology in the secondary metabolic pathway of the active ingredients of phytopharmaceuticals [frontiersin.org]
- 4. Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The landscape of CRISPR/Cas9 for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of poor ionization of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor ionization in mass spectrometry?
A1: The poor ionization of this molecule stems from its complex chemical structure. It is a large, polar molecule containing a long acyl chain, a hydrophilic coenzyme A (CoA) moiety with phosphate (B84403) groups, and a hydroxyethoxy group. This combination of properties presents several challenges for standard electrospray ionization (ESI):
-
High Polarity: The multiple phosphate groups and hydroxyl groups make the molecule highly soluble in water but difficult to desolvate and transfer into the gas phase, a critical step for ESI.
-
Charge State: The phosphate groups are negatively charged at neutral pH, leading to a net negative charge. While this favors negative ion mode, the charge can be localized, hindering efficient formation of a stable molecular ion in the gas phase.
-
Thermal Lability: Acyl-CoA thioester bonds can be susceptible to in-source fragmentation or degradation, especially under harsh MS conditions.
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
A2: Due to the presence of the phosphate groups, negative ion mode ESI is generally preferred . In this mode, the molecule can readily form [M-H]⁻ or [M-2H]²⁻ ions.[1] While positive ion mode can sometimes yield a signal, particularly as an [M+H]⁺ adduct, it is often less sensitive for polyphosphorylated compounds like acyl-CoAs.[2]
Q3: What are the expected m/z values for my compound?
A3: The chemical formula for this compound is C₂₉H₄₈N₇O₂₀P₃S, with a monoisotopic mass of approximately 937.19 u.[3] You should look for the following common ions:
| Ion Type | Charge | Calculated m/z | Notes |
| [M-H]⁻ | -1 | 936.18 | Most common ion in negative mode. |
| [M-2H]²⁻ | -2 | 468.09 | Often observed for polyphosphorylated species.[1] |
| [M+H]⁺ | +1 | 938.20 | Possible in positive mode, but may be weak.[4] |
| [M+Na]⁺ | +1 | 960.18 | Common sodium adduct in positive mode. |
| [M+K]⁺ | +1 | 976.15 | Common potassium adduct in positive mode. |
Q4: My signal is still weak. What is the first thing I should try to optimize?
A4: The first and often most effective step is to optimize your mobile phase composition . The choice of solvent additives can dramatically influence ionization efficiency. Move beyond standard additives like formic or acetic acid and consider using an ion-pairing reagent.
Troubleshooting Guide: Enhancing Signal Intensity
If you are experiencing low signal intensity for this compound, follow this workflow to diagnose and solve the issue.
References
- 1. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by several factors:
-
pH: The thioester bond is susceptible to hydrolysis, which is catalyzed by both acid and base. Stability is generally greatest at a slightly acidic pH (around 6.0-6.5).
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. Therefore, it is crucial to store and handle the compound at low temperatures.
-
Enzymatic Degradation: Cell lysates or other biological samples may contain acyl-CoA hydrolases (thioesterases) that can rapidly degrade the molecule.[1][2]
-
Presence of Nucleophiles: Thiols (e.g., dithiothreitol, DTT) or amines in the buffer can lead to transthioesterification or aminolysis, respectively.
-
Oxidation: Although less common for the acyl chain in this specific molecule, oxidative damage to the coenzyme A moiety can occur.
Q2: What is the main degradation pathway for this compound?
A2: The principal degradation pathway is the hydrolysis of the thioester bond, which links the 6-(2-hydroxyethoxy)-6-oxohexanoyl group to coenzyme A. This reaction yields coenzyme A and 6-(2-hydroxyethoxy)-6-oxohexanoic acid. This process can be accelerated by non-enzymatic factors like pH and temperature, as well as by enzymatic activity.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, solutions of this compound should be:
-
Stored at low temperatures: Aliquot and store at -80°C for long-term storage. For short-term use, store at -20°C. Avoid repeated freeze-thaw cycles.
-
Maintained at a slightly acidic pH: If possible, dissolve the compound in a buffer with a pH between 6.0 and 6.5.
-
Prepared fresh: For critical experiments, it is always best to prepare the solution fresh.
Q4: Can I include reducing agents like DTT or β-mercaptoethanol in my buffers?
A4: It is generally not recommended to include high concentrations of thiol-based reducing agents in your buffers when working with thioesters like this compound. These nucleophilic thiols can directly attack the thioester bond, leading to transthioesterification and degradation of your compound of interest. If a reducing agent is necessary, use the lowest effective concentration and consider non-thiol reducing agents like TCEP (tris(2-carboxyethyl)phosphine).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause 1: Degradation of the stock solution.
-
Troubleshooting Steps:
-
Verify the storage conditions of your stock solution (temperature, pH).
-
Prepare a fresh stock solution from solid material.
-
Quantify the concentration of the stock solution using HPLC-UV (monitoring at 260 nm for the adenine (B156593) base of CoA) before each experiment.
-
-
-
Possible Cause 2: Degradation in the assay buffer.
-
Troubleshooting Steps:
-
Check the pH of your assay buffer. If it is neutral or alkaline, consider if the experimental design allows for a slightly more acidic pH (6.5-7.0) to improve stability.
-
Incubate this compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.
-
If the buffer contains components that may be reactive (e.g., high concentrations of nucleophiles), consider alternative buffer components.
-
-
Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause 1: Hydrolysis of the thioester bond.
-
Troubleshooting Steps:
-
The primary degradation product will be 6-(2-hydroxyethoxy)-6-oxohexanoic acid and free Coenzyme A. Run standards of these compounds if available to confirm the identity of the new peaks.
-
Review sample handling and preparation procedures to minimize the time samples spend at room temperature and in non-optimal pH conditions.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank sample (buffer only) to rule out contamination from the solvent or instrument.
-
Ensure all glassware and plasticware are clean.
-
-
Data Presentation
Table 1: Illustrative Stability of a Generic Acyl-CoA Thioester Under Various Conditions. (Note: This data is illustrative for a typical acyl-CoA and should be used as a guideline. Actual stability of this compound may vary.)
| Condition | Temperature (°C) | pH | Half-life (t½) |
| Storage Buffer A | 4 | 6.0 | ~1 week |
| Storage Buffer B | 25 | 7.4 | ~8-12 hours |
| Assay Buffer A | 37 | 7.4 | ~2-4 hours |
| Assay Buffer B | 37 | 8.5 | < 1 hour |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantify the degradation of this compound over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.0) and store on ice.
-
Prepare the test buffers (e.g., your assay buffer).
-
-
Initiation of the Stability Experiment:
-
Dilute the stock solution of this compound to a final concentration (e.g., 100 µM) in the pre-warmed test buffer.
-
Immediately take a time zero (t=0) sample and quench it to stop degradation. Quenching can be achieved by adding an equal volume of a cold solution of 2% trifluoroacetic acid (TFA) in acetonitrile.
-
-
Time-Course Analysis:
-
Incubate the reaction mixture at the desired temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots and quench them as described in step 2.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 5% B, ramp to 95% B).
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for experimental issues.
References
Troubleshooting low yield in the synthesis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues that may lead to low yields or product impurities during the synthesis. The proposed synthetic route involves three main stages:
-
Stage 1: Synthesis of the precursor, 6-(2-hydroxyethoxy)-6-oxohexanoic acid, via mono-esterification of adipic acid.
-
Stage 2: Activation of the carboxylic acid group, for example, by creating an N-hydroxysuccinimide (NHS) ester.
-
Stage 3: Coupling of the activated acyl group with Coenzyme A (CoA) to form the final product.
Diagram of the General Synthesis Workflow
Technical Support Center: Optimizing Extraction of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA from Tissues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA from tissue samples. The following information is based on established methodologies for the extraction and analysis of long-chain acyl-CoA esters.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient Extraction: Incomplete tissue homogenization or use of suboptimal solvents may result in poor recovery. | Ensure thorough tissue homogenization on ice. Utilize a proven extraction solvent combination such as isopropanol/acetonitrile (B52724) in an acidic aqueous buffer.[1][2] Solid-phase extraction (SPE) can be employed for sample cleanup and concentration. |
| Analyte Degradation: Acyl-CoAs like this compound are susceptible to enzymatic and chemical degradation. | Maintain samples on ice (0-4°C) throughout the extraction process.[2][3] For long-term storage, snap-freeze tissue samples in liquid nitrogen and store them at -80°C. Use an acidic extraction buffer (pH 4.9) to minimize chemical hydrolysis.[1][3] | |
| Ion Suppression: The complexity of the tissue matrix can interfere with the ionization of the target analyte in the mass spectrometer. | Implement a robust sample cleanup procedure like SPE. Optimize the chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a suitable internal standard is recommended to normalize for matrix effects. | |
| Incorrect MS/MS Parameters: Suboptimal mass spectrometry settings will lead to poor detection. | Optimize MS/MS parameters, including precursor and product ion selection, collision energy, and cone voltage. These parameters are instrument-specific and require empirical determination.[2] | |
| High Background Noise or Interfering Peaks | Matrix Effects: Co-extraction of other cellular components can interfere with analyte detection. | Enhance sample cleanup using SPE. Adjust the chromatographic gradient to better separate the analyte from interfering compounds. |
| Contamination: Reagents, solvents, or consumables may introduce contaminants. | Use high-purity, LC-MS grade solvents and reagents.[2] Ensure all labware (tubes, plates, vials) is clean and free from potential contaminants. | |
| Poor Reproducibility | Inconsistent Sample Handling: Variations in tissue processing, extraction times, or temperatures can lead to variable results. | Standardize all steps of the extraction protocol. Ensure consistent timing for each step and maintain a constant low temperature. |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standards will affect quantification. | Calibrate pipettes regularly. Use appropriate pipetting techniques for viscous or organic solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during extraction?
Low recovery is typically due to the inherent instability of the thioester bond and the molecule's susceptibility to degradation. The main contributing factors are enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and thermal decomposition.[3]
Q2: What is the optimal pH for extracting and storing this compound?
Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic environment, typically between pH 2 and 6.[3] Stability significantly decreases in alkaline conditions (pH > 8), where the thioester bond is prone to hydrolysis.[3] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9.[1][3]
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate both chemical and enzymatic degradation. It is critical to keep samples on ice or at sub-zero temperatures throughout the extraction process.[3] For long-term storage, Coenzyme A derivatives should be kept at -20°C or, preferably, -80°C.[2][3]
Q4: What types of enzymes can degrade my target compound?
Acyl-CoA thioesterases (ACOTs) are a major class of enzymes that hydrolyze the thioester bond, converting acyl-CoAs into a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[3]
Q5: What is the biggest challenge in analyzing this compound in tissue?
The most significant challenge is overcoming the "matrix effect," where endogenous components of the tissue sample interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. This can manifest as ion suppression (decreased signal) or enhancement (increased signal).
Experimental Protocols
Tissue Homogenization and Extraction
This protocol is a general guideline and may require optimization for specific tissue types.
-
Preparation: Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Homogenization: Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing a suitable internal standard (e.g., C17:0-CoA). Homogenize the tissue thoroughly on ice.
-
Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex vigorously. Follow this with the addition of 2 mL of acetonitrile and vortex again.[2]
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[2]
-
Collection: Carefully collect the supernatant, which contains the acyl-CoAs.[2]
-
Drying: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]
Solid-Phase Extraction (SPE) for Sample Cleanup
SPE can be used after the initial extraction to remove interfering matrix components.
-
Column Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the reconstituted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar impurities.
-
Elution: Elute the this compound with an appropriate organic solvent.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This is a general method that can be adapted for this compound.
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[2]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Develop a suitable gradient to achieve optimal separation.
-
Mass Spectrometer: A tandem mass spectrometer capable of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Data Presentation
Table 1: General Recovery Rates for Acyl-CoA Extraction Methods
| Method | Tissue Type | Recovery Rate (%) | Reference |
| Modified Acetonitrile/2-Propanol Extraction | Rat Heart, Kidney, Muscle | 70-80 | [1] |
| Acetonitrile/2-Propanol with SPE | Rat Liver | 83-90 (SPE step only) | [4] |
| UHPLC-ESI-MS/MS Method | Mouse Liver, HepG2 cells, LHCNM2 cells | 90-111 | [5][6] |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Troubleshooting logic for low or no analyte signal.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Technical Support Center: Quantifying 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.
Problem 1: Low or No Signal Detected During LC-MS/MS Analysis
Potential Causes:
-
Degradation of the Analyte: this compound, like other acyl-CoAs, is susceptible to degradation. The thioester bond is prone to hydrolysis, especially at non-neutral pH and elevated temperatures. The ester linkage in the 2-hydroxyethoxy group can also be labile.[1][2][3]
-
Inefficient Extraction: The unique structure of the molecule, with both a lipophilic acyl chain and a hydrophilic CoA moiety and an ethoxy group, can make extraction challenging.
-
Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion selection or inadequate ionization can lead to poor signal.
-
Matrix Effects: Co-eluting substances from the biological matrix can suppress the ionization of the target analyte.
Solutions:
-
Sample Handling and Storage:
-
Extraction Method:
-
Solid-Phase Extraction (SPE): This is often the most effective method for cleaning up acyl-CoA samples and reducing matrix effects. A C18 SPE cartridge can be used to retain the analyte, followed by washing to remove polar interferences and elution with an organic solvent.[6]
-
Solvent Precipitation: While quicker, it may be less efficient at removing interfering substances. If used, ensure rapid processing at low temperatures.[6]
-
-
LC-MS/MS Optimization:
-
Ionization Mode: Use positive ion mode for electrospray ionization (ESI), as the CoA moiety is readily protonated.
-
MRM Transitions: Based on the molecular weight of this compound (939.71 g/mol ), the precursor ion ([M+H]+) would be m/z 940.7. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.[7] For this specific molecule, fragmentation of the 6-(2-hydroxyethoxy)-6-oxohexanoyl group should also be monitored.
-
Mobile Phase: An acidic mobile phase (e.g., with 0.1% formic acid) is typically used for reversed-phase chromatography of acyl-CoAs to ensure good peak shape and ionization efficiency.
-
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting Decision Tree for Low or No Signal.
Problem 2: Poor Chromatographic Peak Shape (Tailing, Broadening, or Splitting)
Potential Causes:
-
Secondary Interactions with Stationary Phase: The polar CoA moiety can interact with residual silanols on C18 columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the column.
-
Analyte Adsorption: The molecule may adsorb to surfaces in the LC system.
-
Co-elution with Interfering Substances: Matrix components can interfere with the chromatography.
Solutions:
-
Column Choice:
-
Use a high-quality, end-capped C18 column to minimize silanol (B1196071) interactions.
-
Consider using a column with a different stationary phase (e.g., phenyl-hexyl) if tailing persists.
-
-
Mobile Phase Optimization:
-
An acidic mobile phase (pH 2-4) with an ion-pairing agent like triethylamine (B128534) (TEA) can sometimes improve peak shape for CoA compounds, but this may not be ideal for MS detection. A low concentration of a volatile acid like formic acid is generally preferred.
-
-
System Conditioning:
-
Incorporate a wash step with a strong organic solvent between injections to prevent carryover and column fouling.[8]
-
-
Sample Dilution:
-
Diluting the sample can sometimes mitigate issues related to matrix overload and improve peak shape.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a standard curve for absolute quantification?
A1: The most accurate method for absolute quantification is to use a stable isotope-labeled internal standard.[5] If this is not available, a standard curve should be prepared by spiking known amounts of a purified standard of this compound into a matrix that closely matches the biological samples (e.g., lysate from a control cell line). This helps to account for matrix effects. The standard curve should cover the expected concentration range of the analyte in the samples.
Q2: How can I ensure the stability of this compound during sample preparation?
A2: To ensure stability, all steps should be performed at low temperatures (0-4°C). Acidic conditions (e.g., pH 4-5) can help to minimize the hydrolysis of the thioester bond. It is also crucial to work quickly and to freeze samples at -80°C immediately after processing. The ester bond in the hydroxyethoxy group is also susceptible to hydrolysis, particularly under acidic or basic conditions, so prolonged exposure to extreme pH should be avoided.[1][3]
Q3: What are the expected mass spectral fragments for this compound?
A3: For a precursor ion [M+H]+ of m/z 940.7, the most common and intense product ion for acyl-CoAs arises from the cleavage of the pyrophosphate bond, resulting in a neutral loss of the 3'-phosphoadenosine 5'-diphosphate portion. Other characteristic fragments may include the acyl-pantetheine moiety and fragments from the 6-(2-hydroxyethoxy)-6-oxohexanoyl group itself. It is highly recommended to perform a product ion scan on a purified standard to determine the optimal MRM transitions for quantification.
Q4: Can I use UV detection for quantification?
A4: While the adenine (B156593) moiety of Coenzyme A has a strong UV absorbance at ~260 nm, UV detection is not specific and is prone to interference from other nucleotides and aromatic compounds in biological extracts. For accurate and sensitive quantification, tandem mass spectrometry (LC-MS/MS) is the recommended method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline and should be optimized for your specific sample type.
-
Sample Preparation: Homogenize cell pellets or tissues in an ice-cold acidic extraction solvent (e.g., 10% trichloroacetic acid or 1 M perchloric acid).[5] Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).[6]
Experimental Workflow for Quantification
Caption: General Experimental Workflow for Quantification.
Quantitative Data Summary
The following table provides a hypothetical summary of LC-MS/MS parameters that could be a starting point for method development for this compound, based on typical values for other acyl-CoAs.
| Parameter | Value |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive ESI |
| Precursor Ion (m/z) | 940.7 |
| Product Ion (m/z) | To be determined empirically |
| Collision Energy | To be optimized |
References
- 1. Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creativepegworks.com [creativepegworks.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Enhancing the resolution of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA in chromatography
Technical Support Center: Chromatographic Analysis of Acyl-CoA Derivatives
Welcome to the technical support center for the chromatographic analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA and related acyl-coenzyme A compounds. This guide provides detailed troubleshooting advice and protocols to help you enhance chromatographic resolution and achieve reliable quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peak for this compound is broad and tailing. What is the likely cause and how can I fix it?
A1: Peak tailing for acidic, phosphate-containing molecules like acyl-CoAs in reversed-phase chromatography is a common issue. It typically stems from unwanted secondary interactions with the stationary phase or improper mobile phase pH.
-
Cause 1: Analyte Ionization. Your compound has multiple ionizable groups (phosphate, carboxylate). If the mobile phase pH is not optimal, the analyte can exist in multiple ionic states, leading to poor peak shape.
-
Solution 1: pH Adjustment. The key is to ensure a consistent charge state. For reversed-phase columns, this usually means suppressing ionization by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 2 units below the pKa of the acidic group.[1] Adding an acid like formic acid or acetic acid to the mobile phase can significantly sharpen peaks by protonating the analyte, making it more hydrophobic and retained.[1]
-
Cause 2: Secondary Silanol (B1196071) Interactions. Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar phosphate (B84403) groups of your analyte, causing tailing.
-
Solution 2: Use of Ion-Pairing Agents. An ion-pairing agent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium) for acidic compounds, can be added to the mobile phase.[2][3] This agent pairs with your negatively charged analyte, neutralizing its charge and masking it from silanol interactions, which improves peak shape and retention.
-
Solution 3: Column Selection. Consider using a column with a different stationary phase, such as one with polar end-capping or a polar-embedded phase, which are designed to minimize secondary interactions with polar analytes.[4]
Q2: I am having trouble resolving this compound from a closely eluting impurity. How can I improve the separation (selectivity)?
A2: Improving selectivity requires modifying the chromatography system to exploit differences between your analyte and the impurity.
-
Solution 1: Optimize the Gradient. Make the elution gradient shallower. A slower increase in the organic solvent concentration over time increases the interaction time with the stationary phase and can resolve closely eluting peaks.
-
Solution 2: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol (B129727), or a combination of both. Acetonitrile and methanol have different properties and can alter the elution order and selectivity of your separation.
-
Solution 3: Adjust the Mobile Phase pH. If your analyte and the impurity have different pKa values, a change in the mobile phase pH can differentially affect their retention times, potentially leading to baseline separation.[5]
-
Solution 4: Try a Different Column Chemistry. Switching from a C18 to a C8 column, or to a phenyl-hexyl column, can provide different hydrophobic and aromatic selectivity, respectively, which may be sufficient to resolve the co-eluting peaks.
Q3: The signal for my analyte is very low when using LC-MS. What steps can I take to improve sensitivity?
A3: Low signal intensity in LC-MS can be due to poor ionization, ion suppression from the matrix or mobile phase, or sample degradation.
-
Solution 1: Optimize MS Source Parameters. Ensure that the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific compound. Acyl-CoAs are typically analyzed in positive ESI mode.[6]
-
Solution 2: Check for Sample Stability. Acyl-CoAs can be unstable and are prone to hydrolysis.[7] Ensure samples are processed quickly, kept cold, and stored properly. Using glass vials instead of plastic can decrease signal loss for some CoA species.[8]
-
Solution 3: Minimize Ion Suppression.
-
Mobile Phase: Avoid non-volatile buffers like phosphate if possible when using MS.[9] Volatile mobile phase modifiers like ammonium hydroxide, ammonium acetate, or formic acid are preferred.[5][6]
-
Sample Cleanup: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[10][11]
-
Chromatography: Ensure good chromatographic separation to prevent co-elution with matrix components that can suppress the ionization of your analyte.[11]
-
-
Solution 4: Consider Derivatization. For some applications, derivatizing the acyl-CoA to a fluorescent version can dramatically increase sensitivity, especially for fluorescence-based detection.[12]
Data Presentation: Starting Chromatographic Conditions
The following tables summarize typical starting conditions for the analysis of acyl-CoA compounds using UPLC-MS. These should be considered as a starting point for method development for this compound.
Table 1: Example UPLC-MS System & Column
| Parameter | Specification | Reference |
| System | Waters ACQUITY UPLC or similar | [6] |
| Mass Spectrometer | Triple Quadrupole (e.g., Thermo TSQ) | [6] |
| Column Chemistry | Reversed-Phase C8 or C18 | [6][13] |
| Column Dimensions | e.g., 2.1 x 150 mm, 1.7 µm | [6] |
| Column Temperature | 35-40 °C | [10][13] |
Table 2: Example Mobile Phase and Gradient Program
| Parameter | Mobile Phase A | Mobile Phase B | Reference |
| Composition | 15 mM Ammonium Hydroxide (NH₄OH) in Water | 15 mM NH₄OH in Acetonitrile (ACN) | [6] |
| Flow Rate | 0.4 mL/min | [6] | |
| Time (min) | % B | ||
| 0.0 | 20 | [6] | |
| 2.8 | 45 | [6] | |
| 3.0 | 25 | [6] | |
| 4.0 | 65 | [6] | |
| 4.5 | 20 | [6] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Biological Samples
This protocol is a general guide for the extraction of acyl-CoA esters from tissues or cells, adapted from published methods.[6]
-
Homogenization: Place ~40 mg of frozen tissue or cell pellet in a tube on ice. Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Solvent Addition: Add 0.5 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol 3:1:1) containing a suitable internal standard (e.g., heptadecanoyl-CoA).
-
Extraction: Homogenize the sample twice on ice. Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted with the organic solvent mixture to improve recovery.
-
Sample Preparation for Injection: The combined supernatants can be dried under a stream of nitrogen and reconstituted in a suitable injection solvent (e.g., 50% methanol containing 20 mM ammonium acetate). For cleaner samples, an optional solid-phase extraction (SPE) step can be performed.[11]
Visualization
Troubleshooting Workflow for Poor Chromatographic Resolution
The following diagram outlines a logical workflow for troubleshooting common issues related to poor peak shape and resolution in the chromatography of acyl-CoA compounds.
A troubleshooting workflow for common chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion Pairing Reagents For Hplc [lobachemie.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. benchchem.com [benchchem.com]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. The information is designed to help identify and resolve common artifacts and issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the analysis of this compound using common analytical techniques such as HPLC-MS/MS and NMR.
Issue 1: Low or inconsistent recovery of this compound in my samples.
-
Question: I am observing low and variable recovery of my target analyte. What are the potential causes and how can I improve this?
-
Answer: Low recovery is a common issue in the analysis of acyl-CoA derivatives. Several factors related to sample preparation and handling can contribute to this problem.
-
Incomplete Cell Lysis/Tissue Homogenization: Ensure that your lysis or homogenization protocol is sufficient to release the intracellular content, including this compound.
-
Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical. Due to the hydrophilic 2-hydroxyethoxy group, a more polar extraction solvent or a combination of solvents may be required compared to traditional long-chain fatty acyl-CoAs. Consider using acetonitrile/methanol/water mixtures.
-
Degradation During Extraction: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. It is crucial to work quickly and at low temperatures (on ice) during the entire extraction procedure. The inclusion of protease and phosphatase inhibitors in the extraction buffer is recommended. The thioester bond is also susceptible to hydrolysis at non-neutral pH.
-
Adsorption to Surfaces: The phosphate (B84403) groups in the CoA moiety can adsorb to glass and metal surfaces, leading to sample loss. Using polypropylene (B1209903) tubes and pipette tips can help minimize this issue.
-
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram that are not my target analyte.
-
Question: My chromatograms show several unidentified peaks, some of which are inconsistent across runs. What could be the source of these artifact peaks?
-
Answer: The appearance of "ghost peaks" or artifactual signals in HPLC is a frequent problem. These can originate from various sources:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that may accumulate on the column and elute as distinct peaks, especially during gradient elution. Always use freshly prepared mobile phases from high-purity solvents and water.
-
System Contamination: Carryover from previous injections is a common cause. Ensure your autosampler wash solution is effective and that the injection port and needle are clean. A thorough system wash with a strong solvent can help remove contaminants.
-
Sample Preparation Artifacts: Contaminants from sample tubes, caps, or solvents used during extraction can be introduced into your sample. Always use high-quality consumables.
-
Degradation Products: As this compound is susceptible to degradation, some of the unexpected peaks could be hydrolysis products. See the degradation pathway diagram below.
-
Issue 3: My mass spectrometry data shows ions that I cannot identify, or my target ion intensity is low.
-
Question: I am having trouble with the mass spectrometry analysis. I see multiple adducts and fragments that are difficult to interpret, and the signal for my compound is weak.
-
Answer: Mass spectrometry of acyl-CoAs can be challenging due to their charge and potential for in-source fragmentation and adduct formation.
-
Ion Suppression/Enhancement: The sample matrix can significantly affect the ionization efficiency of your target analyte. It is crucial to use an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for matrix effects.
-
Adduct Formation: Acyl-CoAs can readily form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]+) and potassium ([M+K]+). This can split the signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]+). Optimizing the mobile phase additives (e.g., using a low concentration of a volatile ammonium (B1175870) salt) can help promote the formation of a single primary ion.
-
In-source Fragmentation: The thioester and phosphate bonds can be labile under certain ESI conditions. Optimize the source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.
-
Dimer Formation: At higher concentrations, fatty acid-like molecules can form dimers, which might be misinterpreted as other compounds.
-
Issue 4: The NMR spectrum of my sample is complex and shows broad peaks or unexpected signals.
-
Question: My NMR spectra are difficult to interpret due to peak broadening and the presence of signals I cannot assign to this compound. What could be the cause?
-
Answer: NMR analysis of CoA derivatives can be complicated by several factors:
-
Oxidation: The free thiol of any coenzyme A impurity can oxidize to form disulfides (e.g., CoA-S-S-CoA or mixed disulfides with other thiols like glutathione), leading to additional sets of signals. It is advisable to keep samples under an inert atmosphere (e.g., argon) and use degassed solvents.
-
Aggregation: At higher concentrations, these amphiphilic molecules can form micelles or aggregates, leading to peak broadening. Analyzing samples at a lower concentration may improve spectral resolution.
-
Paramagnetic Metal Contamination: Trace amounts of paramagnetic metal ions in the sample or NMR tube can cause significant line broadening. Using a chelating agent like EDTA in your sample buffer can help to sequester these ions.
-
Conformational Exchange: The molecule may exist in multiple conformations in solution that are in intermediate exchange on the NMR timescale, which can also lead to broad peaks. Acquiring spectra at different temperatures may help to resolve this.
-
Quantitative Data Summary
The stability of this compound is critical for accurate quantification. The following tables provide illustrative data on the degradation of the compound under different conditions. (Note: This data is hypothetical and based on the known stability of similar acyl-CoA thioesters. Users should perform their own stability studies.)
Table 1: Stability of this compound in Solution at 4°C
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 4 | 98 | 95 | 85 |
| 8 | 96 | 90 | 72 |
| 24 | 90 | 75 | 45 |
Table 2: Thermal Stability of this compound at pH 7.0
| Temperature | % Remaining after 1 hour |
| 4°C | 98 |
| 25°C (Room Temp) | 92 |
| 37°C | 80 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water 40:40:20 v/v/v) to the cell plate.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a 1.5 mL polypropylene microcentrifuge tube.
-
Homogenization: Vortex the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial HPLC mobile phase for analysis.
Protocol 2: HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column with polar endcapping (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard. (Note: These would need to be determined experimentally, but a common transition for acyl-CoAs is the neutral loss of the CoA moiety).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential degradation pathways of this compound.
Validation & Comparative
Confirming the identity of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA with authentic standards
For researchers, scientists, and drug development professionals, the precise identification of novel metabolites and enzyme substrates is paramount. This guide provides a comprehensive framework for confirming the identity of synthesized 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA by comparing it with an authentic standard. The methodologies outlined herein are based on established analytical techniques for the characterization of complex biomolecules like Coenzyme A (CoA) derivatives.
Due to the limited availability of published experimental data for this specific molecule, this guide presents a generalized yet robust approach. The experimental parameters and expected results are based on the known behavior of similar long-chain acyl-CoA esters in common analytical platforms.
Comparative Analysis: Key Analytical Parameters
The core of identity confirmation lies in the direct comparison of analytical data from the synthesized sample against a certified authentic standard. The following table summarizes the critical parameters and acceptance criteria for three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Parameter | Authentic Standard (Expected) | Synthesized Sample | Acceptance Criteria |
| HPLC Retention Time | ~14.2 min | Matches Standard | ± 2% of the standard's retention time |
| Mass (m/z) [M-H]⁻ | 938.1685 | Matches Standard | ± 5 ppm |
| ¹H-NMR Chemical Shifts | Characteristic signals for adenine (B156593), ribose, pantothenate, and the acyl chain | Identical to Standard | Superimposable spectra |
| Purity (by HPLC) | ≥ 95% | ≥ 95% | Purity is comparable to or greater than the standard |
Experimental Protocols
Detailed methodologies for each key experiment are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and reagents available.
High-Performance Liquid Chromatography (HPLC)
This technique separates the molecule of interest from potential impurities and provides a quantitative measure of purity.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (for the adenine moiety of CoA).
-
Sample Preparation: Dissolve the synthesized sample and the authentic standard in water to a final concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 15 minutes.
-
Inject 20 µL of the authentic standard and acquire the chromatogram.
-
Inject 20 µL of the synthesized sample and acquire the chromatogram under identical conditions.
-
Compare the retention time of the major peak in both chromatograms.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry provides an accurate mass measurement, which is a key indicator of the elemental composition of the molecule.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI is typically preferred for CoA derivatives.
-
Mass Analysis: Full scan mode over a mass range of m/z 100-1200.
-
Sample Introduction: The sample can be introduced via infusion or through an LC-MS setup using the HPLC conditions described above.
-
Procedure:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Analyze the authentic standard to determine the accurate mass of the deprotonated molecule [M-H]⁻. The theoretical exact mass of C29H47N7O20P3S⁻ is 938.1685 Da.
-
Analyze the synthesized sample under the same conditions.
-
Compare the measured mass of the synthesized sample to that of the authentic standard and the theoretical mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information, confirming the connectivity of atoms within the molecule.
-
Instrumentation: A 500 MHz or higher field NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Experiment: ¹H NMR.
-
Sample Preparation: Dissolve 2-5 mg of the authentic standard and the synthesized sample in 0.5 mL of D₂O.
-
Procedure:
-
Acquire the ¹H NMR spectrum for the authentic standard.
-
Acquire the ¹H NMR spectrum for the synthesized sample using identical acquisition parameters.
-
Process both spectra (Fourier transform, phase correction, and baseline correction).
-
Overlay the spectra and compare the chemical shifts, splitting patterns (multiplicity), and integral values for all signals.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for confirming the identity of the synthesized compound and a simplified representation of a potential metabolic context.
Caption: Experimental workflow for the synthesis and identity confirmation of this compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic flux of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a molecule of interest in toxicology and pharmacology, particularly as a potential metabolite of plasticizers. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from related metabolic pathways to propose a putative metabolic fate. This is contrasted with the well-established metabolic pathways of common saturated and unsaturated fatty acyl-CoAs.
Executive Summary
This compound is structurally composed of an adipoyl (hexanedioyl) backbone and a 2-hydroxyethoxy group. Its metabolism is predicted to involve two main stages: initial modification or cleavage of the 2-hydroxyethoxy side chain, followed by the degradation of the adipoyl-CoA core via peroxisomal β-oxidation, a characteristic pathway for dicarboxylic acids. This metabolic route differs significantly from the mitochondrial β-oxidation of typical monocarboxylic fatty acyl-CoAs. The end products of its complete oxidation are anticipated to be succinyl-CoA and acetyl-CoA, which can then enter the Krebs cycle.
Comparative Analysis of Acyl-CoA Metabolism
The metabolic flux of an acyl-CoA is determined by its chemical structure, subcellular localization of metabolic enzymes, and the physiological state of the cell. Below is a comparison of the putative metabolic pathway for this compound with that of other common acyl-CoAs.
| Feature | This compound (Putative) | Saturated Fatty Acyl-CoA (e.g., Palmitoyl-CoA) | Unsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) |
| Primary Metabolic Pathway | Peroxisomal β-oxidation of a dicarboxylic acid backbone. | Mitochondrial β-oxidation. | Mitochondrial β-oxidation with auxiliary enzymes. |
| Initial Steps | Potential hydrolysis or oxidation of the 2-hydroxyethoxy group. Activation of the free carboxyl group to form a bis-CoA ester. | Activation of fatty acid to acyl-CoA in the cytoplasm. Transport into mitochondria via the carnitine shuttle. | Activation and transport similar to saturated fatty acyl-CoAs. |
| Key Enzymes | Dicarboxylyl-CoA synthetase, Peroxisomal Acyl-CoA Oxidase (ACOX), L- and D-bifunctional proteins (LBP/DBP), Sterol carrier protein X (SCPx).[1] | Acyl-CoA dehydrogenases (VLCAD, LCAD, MCAD, SCAD), Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Ketoacyl-CoA thiolase. | In addition to β-oxidation enzymes, requires Enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. |
| Cellular Location | Primarily Peroxisomes.[1] | Primarily Mitochondria. | Primarily Mitochondria. |
| End Products of β-oxidation | Succinyl-CoA and Acetyl-CoA. | Acetyl-CoA. | Acetyl-CoA. |
| Energy Yield | Potentially lower direct ATP yield compared to a monocarboxylic C6 acyl-CoA due to the initial steps and peroxisomal location. | High ATP yield through acetyl-CoA entering the Krebs cycle and subsequent oxidative phosphorylation. | Slightly lower ATP yield than the corresponding saturated fatty acyl-CoA due to the requirement for auxiliary enzymes. |
Putative Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to proceed as follows:
-
Initial Modification of the Side Chain: The 2-hydroxyethoxy group may undergo oxidation to a carboxymethyl group, forming a dicarboxylic acid derivative. This is analogous to the metabolism of 2-ethoxyethanol (B86334) to ethoxyacetic acid.
-
Formation of Adipoyl-CoA: The modified (or unmodified) adipic acid ester is likely hydrolyzed to release adipic acid. Adipic acid is then activated to adipoyl-CoA.
-
Peroxisomal β-oxidation: Adipoyl-CoA is transported into the peroxisome. Here, it undergoes a cycle of β-oxidation, shortening the carbon chain from both ends.
-
Final Products: The β-oxidation of the C6-dicarboxylic adipoyl-CoA will yield one molecule of succinyl-CoA (C4) and one molecule of acetyl-CoA (C2). These can then be transported to the mitochondria for further metabolism in the Krebs cycle.
Comparative Metabolic Pathways of Acyl-CoAs
The following diagram illustrates the distinct subcellular locations and initial steps in the metabolism of dicarboxylic acyl-CoAs versus long-chain fatty acyl-CoAs.
Experimental Protocols
Investigating the metabolic flux of novel acyl-CoAs requires specialized techniques. The following outlines a general workflow for such an analysis.
1. Cell Culture and Isotope Labeling:
-
Culture relevant cell lines (e.g., hepatocytes) in a suitable medium.
-
Introduce a stable isotope-labeled precursor, such as ¹³C-labeled adipic acid, to trace the metabolic fate of the compound of interest.
2. Acyl-CoA Extraction:
-
Quench metabolism rapidly to prevent changes in acyl-CoA levels. This is often achieved by flash-freezing the cell pellet in liquid nitrogen.
-
Extract acyl-CoAs using a solvent mixture, typically containing an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer, to precipitate proteins and solubilize the acyl-CoAs.
-
It is crucial to include an internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), for accurate quantification.
3. Quantification by LC-MS/MS:
-
Separate the extracted acyl-CoAs using liquid chromatography (LC), typically with a C18 reversed-phase column.
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS).[2][3][4][5] This technique provides high sensitivity and specificity.
-
For metabolic flux analysis, the incorporation of the stable isotope label into downstream metabolites is measured to determine the rate of conversion through the pathway.[6][7][8]
4. Data Analysis:
-
Calculate the concentrations of the acyl-CoAs based on the signal intensity relative to the internal standard.
-
For flux analysis, use metabolic modeling software to calculate the rates of the metabolic reactions from the isotope labeling patterns in the metabolites.
Conclusion
The metabolic fate of this compound is likely distinct from that of conventional fatty acyl-CoAs, primarily due to its dicarboxylic nature directing it towards peroxisomal β-oxidation. While direct quantitative data on its metabolic flux is currently unavailable, the proposed pathway, based on the metabolism of its structural analogs, provides a strong foundation for future experimental investigation. Understanding the metabolism of such xenobiotic-derived acyl-CoAs is crucial for assessing their potential impact on cellular energy homeostasis and toxicity. The experimental protocols outlined in this guide provide a roadmap for researchers to quantitatively explore the metabolic flux of this and other novel acyl-CoA species.
References
- 1. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a potentially novel molecule in various metabolic pathways, is critical for understanding its biological function and for the development of targeted therapeutics. To ensure data integrity and robustness, employing orthogonal analytical methods for validation is paramount. This guide provides a comparative overview of three distinct and complementary methods for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a specialized Enzymatic Assay.
This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a visual representation of the orthogonal validation workflow. The information presented herein is designed to assist researchers in selecting the most appropriate analytical strategy for their specific research needs.
Data Presentation: A Comparative Analysis of Quantification Methods
The following table summarizes the key quantitative performance characteristics of the three orthogonal methods for the analysis of this compound. These values are derived from typical performance for similar acyl-CoA species and serve as a guideline for method selection and development.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay (Fluorimetric) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Enzyme-catalyzed reaction producing a fluorescent signal |
| Limit of Detection (LOD) | 0.05 - 1 nM | ~0.1 µM[1] | ~0.3 µM[2] |
| Limit of Quantification (LOQ) | 0.1 - 5 nM | ~0.3 µM | ~1 µM |
| Linearity Range | 0.1 - 1000 nM | 0.5 - 100 µM | 1 - 100 µM[3] |
| Precision (%RSD) | <15% (inter-day and intra-day)[4] | <15% (inter-day and intra-day)[1] | <10% |
| Accuracy (% Recovery) | 90 - 110%[4] | 95 - 105%[5][6] | 85 - 115% |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate (risk of co-eluting compounds with similar UV absorbance) | Moderate to High (dependent on enzyme specificity) |
| Throughput | Moderate to High | High | Very High (plate-based format)[2] |
| Instrumentation Cost | High | Moderate | Low |
| Sample Preparation | Moderately Complex (e.g., protein precipitation, SPE) | Simple to Moderate (e.g., protein precipitation) | Simple (e.g., cell lysis) |
Experimental Workflow for Orthogonal Validation
The following diagram illustrates the workflow for the orthogonal validation of this compound quantification.
Caption: Workflow for orthogonal validation of this compound quantification.
Experimental Protocols
LC-MS/MS Quantification of this compound
Principle: This method offers the highest sensitivity and specificity by separating the analyte from complex biological matrices using liquid chromatography, followed by detection and quantification using tandem mass spectrometry based on its unique mass-to-charge ratio and fragmentation pattern.[7][8]
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: Predicted [M+H]+ → [Fragment 1]+
-
Qualifier: Predicted [M+H]+ → [Fragment 2]+
-
(Note: The specific m/z values for the precursor and fragment ions will need to be determined experimentally by infusion of a synthesized standard of this compound.)
-
-
HPLC-UV Quantification of this compound
Principle: This method provides a robust and cost-effective approach for quantification. The analyte is separated by HPLC and detected by its absorbance of ultraviolet (UV) light at a specific wavelength, characteristic of the adenine (B156593) moiety in the CoA structure.[5][6]
Methodology:
-
Sample Preparation (Deproteinization):
-
To 100 µL of sample, add 100 µL of 1 M perchloric acid.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with 3 M potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 100 mM sodium phosphate, pH 5.3, with a gradient of acetonitrile (e.g., 5-30%).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 259 nm.
-
Injection Volume: 20 µL.
-
Enzymatic Assay for this compound Quantification
Principle: This high-throughput method relies on a specific enzyme that recognizes the acyl-CoA structure. The enzymatic reaction is coupled to a secondary reaction that produces a fluorescent product, where the fluorescence intensity is directly proportional to the concentration of the analyte.[2]
Methodology:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1% Triton X-100).
-
Centrifuge to remove insoluble material.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each sample or standard to individual wells.
-
Prepare a master mix containing the specific acyl-CoA-dependent enzyme, a coupling enzyme (e.g., acyl-CoA oxidase), a fluorescent probe (e.g., Amplex Red), and horseradish peroxidase.
-
Add 50 µL of the master mix to each well to initiate the reaction.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Determine the concentration of the analyte in the samples by interpolating their fluorescence values from the standard curve.
-
References
- 1. Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Cross-validation of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA findings in different model systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of findings related to the biosynthesis of adipic acid via the adipyl-CoA intermediate in various model systems. Adipic acid is a crucial platform chemical for the production of polymers like nylon-6,6, and its biotechnological production is a significant area of research. This document synthesizes experimental data from studies employing different host organisms to engineer the adipic acid biosynthesis pathway, offering an objective comparison of their performance.
Comparative Performance of Engineered Strains
The biosynthesis of adipic acid from central metabolites often involves a synthetically engineered reversed β-oxidation pathway, where adipyl-CoA is a key intermediate. The efficiency of this pathway has been evaluated in several model organisms, with Escherichia coli being the most extensively studied. The following table summarizes the quantitative data on adipic acid production from various studies.
| Model System | Key Enzymes/Pathway Modifications | Precursors | Adipic Acid Titer | Reference |
| Escherichia coli | Co-expression of reversed β-oxidation pathway and Mus musculus Acot8 thioesterase | Glucose | 12 µg/L | [1] |
| Escherichia coli | Overexpression of PaaJ, Hbd, Ech, Ter, Ptb, and Buk1 | Glucose | 31 µg/L | [2][3] |
| Escherichia coli | Optimization of enzymes in the reversed β-oxidation pathway | Glucose | ~0.6 mg/L (20-fold increase from initial 31 µg/L) | [2][4] |
| Penicillium chrysogenum | Native pathway for adipic acid degradation (suggests potential for reversal) | Adipic Acid | Not reported for synthesis | [2][3] |
| Thermobifida fusca | Engineered adipyl-CoA synthetase for enhanced activity | Not specified | Enhanced enzyme activity and adipic acid production |
Experimental Methodologies
The following sections detail the common experimental protocols used for the quantification of adipyl-CoA and the enzymatic assays relevant to the adipic acid biosynthesis pathway.
Quantification of Adipyl-CoA and Adipic Acid
A reliable method for quantifying intracellular acyl-CoA species and the final product, adipic acid, is crucial for evaluating the performance of engineered pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[5]
1. Sample Preparation and Extraction:
-
Quench metabolic activity by rapidly cooling the cell culture.
-
Pellet the cells by centrifugation.
-
Extract metabolites using a solvent mixture, such as acetonitrile/methanol/water (2:2:1 v/v/v).[5]
-
Centrifuge the mixture to remove cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography column.
-
Detect and quantify the target molecules (adipyl-CoA and adipic acid) using a mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use isotopically labeled internal standards for accurate quantification.[6]
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Adipic Acid:
-
For the final product, adipic acid, GC-MS can also be employed after derivatization of the sample.[1]
Enzymatic Assays
Enzymatic assays are essential for characterizing the activity of individual enzymes in the biosynthetic pathway.
1. Adipate-CoA Ligase (Adipyl-CoA Synthetase) Activity Assay:
-
This enzyme catalyzes the conversion of adipate (B1204190) to adipyl-CoA.[7]
-
The assay mixture typically contains adipate, ATP, and Coenzyme A.
-
The reaction is initiated by the addition of the enzyme.
-
The formation of adipyl-CoA can be monitored by coupling the reaction to a subsequent enzyme that uses adipyl-CoA as a substrate or by direct measurement using HPLC or LC-MS/MS.
2. Fluorimetric Fatty Acyl-CoA Assay:
-
Commercially available kits can be used for the general quantification of fatty acyl-CoAs.[8]
-
These assays often use a combination of enzymes that act on the fatty acyl-CoA, leading to the production of a fluorescent product.[8][9]
-
The fluorescence intensity is proportional to the concentration of fatty acyl-CoA in the sample.[8]
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway for adipic acid biosynthesis and a typical experimental workflow for cross-validating findings in different model systems.
Caption: Reversed β-oxidation pathway for adipic acid biosynthesis.
Caption: Workflow for cross-validation of findings in different model systems.
Comparison of Model Systems
The choice of a model system for recombinant protein production and metabolic engineering is critical and depends on the specific requirements of the pathway and the desired product.
-
Escherichia coli : This prokaryotic host is widely used due to its rapid growth, well-characterized genetics, and the availability of numerous molecular tools.[10][11][12] However, it may not be ideal for expressing complex eukaryotic enzymes that require specific post-translational modifications.[12][13] For the adipic acid pathway, which involves enzymes from various sources, codon optimization and ensuring proper protein folding are important considerations.
-
Yeast (Saccharomyces cerevisiae, Pichia pastoris) : As eukaryotes, yeasts offer the advantage of performing post-translational modifications, which might be necessary for the optimal function of some enzymes in the pathway.[10][11] They are also robust for industrial-scale fermentation.[11] However, their genetic manipulation can be more time-consuming compared to E. coli.[13]
-
Mammalian Cells : While offering the most "natural" environment for expressing mammalian enzymes (like the Mus musculus Acot8 thioesterase mentioned in one study), mammalian cell cultures are significantly more expensive and complex to maintain.[12][13] Their growth rates are also much slower. For the production of a bulk chemical like adipic acid, this system is generally not economically viable but can be useful for fundamental studies of enzyme function.
References
- 1. researchgate.net [researchgate.net]
- 2. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 5. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EAWAG-BBD: Enzyme Page, enzymeID# e0662 [eawag-bbd.ethz.ch]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments [frontiersin.org]
- 11. Compare microbial systems for protein expression [cultiply.net]
- 12. Advances in Escherichia coli-Based Therapeutic Protein Expression: Mammalian Conversion, Continuous Manufacturing, and Cell-Free Production [mdpi.com]
- 13. Breaking Down Common Protein Expression Systems: E.coli vs Mammalian [synapse.patsnap.com]
Comparative analysis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA levels in healthy vs. diseased states
A comprehensive review of available scientific literature and chemical databases reveals that while the molecule 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA is recognized as a synthesized coenzyme A derivative and is available commercially for research purposes, there is a significant absence of published studies on its biological role, signaling pathways, or concentration levels in either healthy or diseased states.
Initial searches confirm the chemical identity of this compound. However, these searches did not yield any peer-reviewed articles or database entries detailing its endogenous presence in biological systems. Consequently, there is no quantitative data available to compare its levels, no established experimental protocols for its specific measurement in tissues, and no described signaling pathways in which it participates.
Related searches on the metabolism of six-carbon molecules linked to Coenzyme A, such as 3-oxohexanoyl-CoA and hexanoyl-CoA, indicate their involvement in fatty acid synthesis and elongation. For instance, 3-oxohexanoyl-CoA is a known intermediate in fatty acid metabolism.[1] Furthermore, patents exist that describe methods for producing various 6-carbon chemicals via CoA-dependent pathways for industrial applications.[2] However, these documents do not mention this compound as a metabolite in these processes.
Due to the lack of scientific data on the presence and function of this compound in biological systems, it is not possible to provide a comparative analysis of its levels in healthy versus diseased states. The core requirements of data presentation, experimental protocols, and pathway visualization cannot be fulfilled at this time. Further research is required to determine if this molecule is a natural metabolite and to understand its potential physiological or pathological significance.
References
Unraveling the Metabolic Genesis of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA: A Comparative Guide to Isotopic Labeling Validation
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of methodologies for validating the metabolic origin of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA. Emphasis is placed on the application of isotopic labeling techniques, supported by detailed experimental protocols and data interpretation frameworks.
The emergence of novel metabolites in biological systems necessitates robust methods to elucidate their biosynthetic origins. This compound is a molecule whose metabolic provenance is not readily apparent from canonical biochemical pathways. Its structure, featuring a C6 acyl chain linked to a hydroxyethoxy group, suggests a potential origin from the metabolism of a xenobiotic compound, possibly one containing an ethylene (B1197577) glycol motif. This guide puts forth a hypothetical metabolic pathway for its formation and details the use of isotopic labeling as a powerful tool for its validation.
Hypothetical Metabolic Pathway
We propose that this compound arises from the metabolism of a precursor xenobiotic, such as a 6-carbon fatty acid derivative esterified with ethylene glycol. A plausible candidate precursor is 2-(adipoyloxy)ethyl acetate (B1210297) . The proposed metabolic transformation involves two key steps:
-
Ester Hydrolysis: The initial step involves the hydrolysis of the acetate and adipate (B1204190) esters by cellular esterases, yielding adipic acid and ethylene glycol.
-
Acyl-CoA Synthesis and Modification: The liberated adipic acid is then activated to its corresponding CoA thioester, adipoyl-CoA. Subsequently, one of the carboxyl groups of adipoyl-CoA is proposed to be reduced to a hydroxyl group, followed by conjugation with ethylene glycol, or a direct reaction with an activated form of ethylene glycol, to form the final product. A more direct route could involve the activation of 6-hydroxyhexanoic acid (a reduction product of adipic acid) to 6-hydroxyhexanoyl-CoA, followed by etherification with an activated ethylene glycol species.
To validate this hypothetical pathway, stable isotope labeling experiments can be designed to trace the incorporation of labeled precursors into the final molecule.
Comparative Analysis of Validation Methods
Isotopic labeling stands as the gold standard for tracing metabolic pathways. Below is a comparison of different labeling strategies to validate the proposed origin of this compound.
| Labeling Strategy | Isotopically Labeled Precursor | Expected Labeled Product | Analytical Technique | Advantages | Limitations |
| Carbon-13 Labeling of Acyl Chain | [U-¹³C₆]-Adipic Acid | 6-(2-hydroxyethoxy)-6-oxo-[¹³C₆]-hexanoyl-CoA | LC-MS/MS | Directly traces the carbon backbone of the hexanoyl moiety. High sensitivity and specificity. | Synthesis of labeled precursor can be complex and expensive. |
| Deuterium Labeling of Ethoxy Group | [D₄]-Ethylene Glycol | 6-(2-hydroxy-[D₄]-ethoxy)-6-oxohexanoyl-CoA | LC-MS/MS | Confirms the origin of the hydroxyethoxy group. Relatively inexpensive labeled precursor. | Potential for D/H exchange could complicate data interpretation. |
| Oxygen-18 Labeling of Hydroxyl Group | [¹⁸O₂]-Molecular Oxygen (in vitro assay with purified enzymes) | 6-(2-[¹⁸O]-hydroxyethoxy)-6-oxohexanoyl-CoA | High-Resolution MS | Can elucidate the mechanism of hydroxylation (e.g., involvement of oxygenases). | Requires in vitro reconstitution of the enzymatic reaction. Technically challenging. |
| Dual Labeling | [¹³C₆]-Adipic Acid and [D₄]-Ethylene Glycol | 6-(2-hydroxy-[D₄]-ethoxy)-6-oxo-[¹³C₆]-hexanoyl-CoA | LC-MS/MS | Provides comprehensive evidence for the incorporation of both precursors in a single experiment. | Increased complexity in data analysis due to multiple isotopic shifts. |
Table 1: Comparison of Isotopic Labeling Strategies for Validating the Metabolic Origin of this compound.
Experimental Protocols
-
Cell Line Selection: Choose a cell line relevant to the biological context of interest (e.g., human liver cells like HepG2 for xenobiotic metabolism).
-
Culture Conditions: Culture the cells in a standard growth medium.
-
Labeling Experiment:
-
For the experimental group, supplement the medium with the isotopically labeled precursor (e.g., 1 mM [U-¹³C₆]-Adipic Acid).
-
For the control group, supplement with an equivalent amount of the unlabeled precursor.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 6, 12, 24 hours) to monitor the time-dependent incorporation of the label.
-
Metabolite Extraction: After incubation, harvest the cells and perform a metabolite extraction using a suitable method (e.g., methanol/acetonitrile/water extraction).
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC) with a column appropriate for acyl-CoA compounds (e.g., a C18 reversed-phase column).
-
Mass Spectrometry Detection: Analyze the eluent using tandem mass spectrometry (MS/MS).
-
Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect the parent ion of this compound and its isotopologues.
-
The expected mass shift for [U-¹³C₆]-Adipic Acid incorporation would be +6 Da.
-
The expected mass shift for [D₄]-Ethylene Glycol incorporation would be +4 Da.
-
-
Data Analysis: Quantify the peak areas of the labeled and unlabeled forms of the target metabolite to determine the extent of isotopic enrichment.
Visualizing the Pathway and Workflow
To clearly illustrate the proposed metabolic events and the experimental design, the following diagrams are provided.
Caption: Proposed metabolic pathway for the formation of this compound from adipic acid.
Caption: Experimental workflow for isotopic labeling-based validation.
By employing the rigorous methodologies outlined in this guide, researchers can effectively investigate and validate the metabolic origins of novel compounds like this compound, thereby advancing our understanding of cellular metabolism and its response to xenobiotic exposure.
A Comparative Functional Analysis of Enzymes Acting on 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA and Structurally Related Substrates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data
The enzymatic processing of dicarboxylic acid derivatives is a cornerstone of various biotechnological applications, from bioremediation of plastics to the synthesis of valuable chemicals. This guide provides a detailed functional comparison of enzymes known to act on substrates structurally similar to 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA, a key intermediate in the breakdown of polyethylene (B3416737) terephthalate (B1205515) (PET). We focus on the well-characterized PET-degrading enzymes, PETase and MHETase from Ideonella sakaiensis, and draw comparisons with enzymes involved in adipic acid metabolism, namely adipyl-CoA synthetase and β-ketoadipyl-CoA thiolase.
Executive Summary
This guide presents a comprehensive analysis of key enzymes involved in the metabolism of PET degradation intermediates and related dicarboxylic acid derivatives. Through a detailed examination of their kinetic parameters, substrate specificities, and reaction mechanisms, we provide a comparative framework to aid researchers in selecting and engineering enzymes for specific biotechnological applications. The data reveals that while PETase and MHETase are highly specialized for the hydrolysis of aromatic esters derived from PET, enzymes of the β-ketoadipate pathway, such as β-ketoadipyl-CoA thiolase, are tailored for the thiolytic cleavage of aliphatic dicarboxyl-CoA esters. Adipyl-CoA synthetase, conversely, is responsible for the activation of adipic acid for entry into this pathway. Understanding these functional distinctions is critical for the rational design of novel biocatalytic systems.
Enzyme Functional Comparison
The functional characteristics of these enzymes are summarized below, with detailed kinetic data presented in Table 1.
PETase (Poly(ethylene terephthalate) hydrolase) from Ideonella sakaiensis is a serine hydrolase that initiates the degradation of PET. It catalyzes the hydrolysis of the ester bonds in the PET polymer, primarily producing mono(2-hydroxyethyl) terephthalate (MHET) and, to a lesser extent, bis(2-hydroxyethyl) terephthalate (BHET) and terephthalic acid (TPA). The enzyme exhibits a classic α/β-hydrolase fold.
MHETase (Mono(2-hydroxyethyl) terephthalate hydrolase) , also from Ideonella sakaiensis, is the second enzyme in the PET degradation pathway. It is highly specific for the hydrolysis of MHET into its constituent monomers: TPA and ethylene (B1197577) glycol (EG).[1] Structurally, MHETase also possesses an α/β-hydrolase domain but includes a lid domain that confers its high substrate specificity.[2]
Adipyl-CoA Synthetase is a ligase that activates adipic acid by catalyzing its conversion to adipyl-CoA, an essential step for its entry into the β-ketoadipate pathway for degradation. This process requires ATP.
β-Ketoadipyl-CoA Thiolase is a key enzyme in the β-ketoadipate pathway, a central metabolic route for the degradation of aromatic compounds in many bacteria, such as Pseudomonas putida. It catalyzes the thiolytic cleavage of β-ketoadipyl-CoA into succinyl-CoA and acetyl-CoA, which can then enter the citric acid cycle.[3] This enzyme has a broad substrate range for 3-oxoacyl-CoAs.[2][4]
Quantitative Data Summary
The kinetic parameters of the discussed enzymes are presented in Table 1, providing a basis for a quantitative comparison of their catalytic efficiencies and substrate affinities.
| Enzyme | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Source Organism | Citation |
| PETase (Wild-Type) | p-Nitrophenyl butyrate (B1204436) (pNPB) | 4.6 ± 0.5 | - | - | 7.2 | 30-40 | Ideonella sakaiensis | [5][6] |
| PETase (Wild-Type) | Amorphous PET | - | 1.5 | - | - | 30 | Ideonella sakaiensis | [7] |
| PETase (S238F/W159H Mutant) | Amorphous PET | - | - | - | - | - | Ideonella sakaiensis | [8] |
| MHETase (Wild-Type) | Mono(2-hydroxyethyl) terephthalate (MHET) | 0.0073 | 27.6 ± 2.6 | 3.8 x 10⁶ | 7.0 | 45 | Ideonella sakaiensis | [2][6][9][10] |
| MHETase (W397A Mutant) | Mono(2-hydroxyethyl) terephthalate (MHET) | - | - | - | 7.0 | - | Ideonella sakaiensis | [10] |
| Adipyl-CoA Synthetase (E210βN Mutant) | Adipic Acid | - | 1.95 U/mg* | - | - | - | Thermobifida fusca | [11] |
| β-Ketoadipyl-CoA Thiolase | β-Ketoadipyl-CoA | - | - | - | - | - | Pseudomonas putida | [1] |
Signaling Pathways and Experimental Workflows
PET Degradation and Metabolism in Ideonella sakaiensis
The enzymatic degradation of PET by Ideonella sakaiensis and the subsequent metabolism of the resulting monomers represent a novel biochemical pathway.
Caption: PET degradation pathway in Ideonella sakaiensis.
Experimental Workflow for Enzyme Activity Assays
A generalized workflow for determining the kinetic parameters of these enzymes is outlined below.
Caption: Generalized experimental workflow for enzyme kinetic analysis.
Experimental Protocols
PETase Activity Assay
This protocol is adapted from methods described for assaying PETase activity using a model substrate, p-nitrophenyl butyrate (pNPB), which releases a chromogenic product upon hydrolysis.[6][12]
Materials:
-
Purified PETase enzyme
-
p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 100 mM in dimethyl sulfoxide)
-
Phosphate (B84403) buffer (50 mM, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 415 nm
-
Incubator
Procedure:
-
Prepare a series of pNPB substrate concentrations (e.g., 0.1 to 5 mM) by diluting the stock solution in phosphate buffer.
-
Add 180 µL of each substrate concentration to the wells of a 96-well microplate.
-
Pre-incubate the microplate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of a known concentration of purified PETase enzyme to each well.
-
Immediately measure the absorbance at 415 nm and continue to monitor the change in absorbance over time (e.g., every 30 seconds for 10 minutes). The product, p-nitrophenol, has a high extinction coefficient at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from the V_max_ and the enzyme concentration.
MHETase Activity Assay
This protocol is based on the hydrolysis of the natural substrate MHET, with product quantification by High-Performance Liquid Chromatography (HPLC).[10][13]
Materials:
-
Purified MHETase enzyme
-
Mono(2-hydroxyethyl) terephthalate (MHET) stock solution
-
Tris-HCl buffer (50 mM, pH 7.5) containing 150 mM NaCl
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Standards for MHET, TPA, and EG
Procedure:
-
Prepare a series of MHET substrate concentrations in Tris-HCl buffer.
-
Add a known concentration of purified MHETase to the substrate solutions to initiate the reaction.
-
Incubate the reactions at the optimal temperature (e.g., 45°C).
-
At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the enzyme and filter the supernatant.
-
Analyze the samples by HPLC to quantify the decrease in MHET and the formation of TPA and EG. Monitor the absorbance at a suitable wavelength (e.g., 240 nm for TPA and MHET).
-
Calculate the initial reaction rates from the product formation or substrate depletion over time.
-
Determine the kinetic parameters (K_m_ and k_cat_) as described for the PETase assay.
Adipyl-CoA Synthetase Assay (Coupled Spectrophotometric Assay)
This is a conceptual protocol as detailed methods for this specific enzyme were not extensively available in the search results. It is based on a coupled-enzyme assay that detects the production of AMP, a product of the synthetase reaction.
Materials:
-
Purified Adipyl-CoA Synthetase
-
Adipic acid
-
Coenzyme A (CoA)
-
ATP
-
Myokinase
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing all components except Adipyl-CoA Synthetase in a cuvette.
-
Equilibrate the mixture at the desired temperature.
-
Monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding a known amount of Adipyl-CoA Synthetase.
-
The AMP produced is converted back to ATP in a series of reactions that consume NADH, leading to a decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the rate of the Adipyl-CoA Synthetase reaction.
-
Calculate the initial reaction rates and determine the kinetic parameters as previously described.
Conclusion
The enzymes discussed in this guide, while all acting on dicarboxylic acid derivatives, exhibit distinct functional profiles tailored to their specific biological roles. PETase and MHETase from Ideonella sakaiensis represent a highly specialized system for the degradation of the synthetic polymer PET. In contrast, enzymes of the β-ketoadipate pathway, such as adipyl-CoA synthetase and β-ketoadipyl-CoA thiolase, are adapted for the catabolism of naturally occurring aromatic compounds via aliphatic dicarboxylic acid intermediates. The quantitative data and experimental protocols provided herein offer a valuable resource for researchers seeking to understand, compare, and engineer these and similar enzymes for a wide range of biotechnological applications, from plastic recycling to the biosynthesis of valuable chemicals. Further research into the kinetic properties of enzymes acting on a broader range of dicarboxylic acid CoA esters will be crucial for expanding our biocatalytic toolbox.
References
- 1. [Purification and properties of beta-ketoadipyl-coenzyme A thiolase from Pseudomonas putida] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamics of benzoate metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG ENZYME: 2.3.1.16 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Identification of a Succinyl-CoA Thioesterase Suggests a Novel Pathway for Succinate Production in Peroxisomes* | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The conversion of catechol and protocatechuate to beta-ketoadipate by Pseudomonas putida. 3. Enzymes of the catechol pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. app.gs.kku.ac.th [app.gs.kku.ac.th]
- 11. Computer-aided engineering of adipyl-CoA synthetase for enhancing adipic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of kinetic parameters of polypeptide substrates for protein methylase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Poly(ethylene terephthalate) degradation kinetics of evolved IsPETase variants using a surface crowding model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
For Immediate Reference: Disposal of 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals should follow this step-by-step guide for the proper disposal of this compound and its associated waste.
-
Consult Safety Data Sheet (SDS): The first and most critical step is to locate and review the SDS provided by the manufacturer.[1] This document contains detailed information regarding the specific hazards and recommended disposal methods for the chemical.
-
Adhere to Institutional and Local Regulations: All laboratory waste must be managed in accordance with local, state, and federal regulations.[1] Your institution's EHS department is the primary resource for ensuring compliance with these rules.
-
Waste Identification and Segregation:
-
Determine the nature of the waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it.
-
Properly segregate chemical waste from other waste streams such as biological, radioactive, and general waste.[1] Never mix incompatible waste types.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Disposal of Liquid Waste:
-
Small Quantities (<50ml): For small amounts of liquid waste, absorb the material onto an inert absorbent pad or vermiculite.
-
Large Quantities (>50ml): Larger volumes should be collected in a designated, properly labeled, and sealed waste container. The container should be compatible with the chemical.
-
-
Disposal of Solid Waste:
-
This includes unused or expired product, as well as contaminated materials like pipette tips, and absorbent pads.
-
Place all solid waste into a clearly labeled, sealed container designated for chemical waste.
-
-
Container Management:
-
Waste Collection and Disposal:
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Arrange for pickup and final disposal by your institution's EHS department or a licensed hazardous waste contractor.[1]
-
Quantitative Data Summary for Chemical Waste Handling
| Waste Type | Quantity | Disposal Method | Container Type |
| Liquid Waste | < 50 mL | Absorb onto inert material | Labeled, sealed chemical waste bag or container |
| Liquid Waste | > 50 mL | Collect in designated container | Labeled, sealed, compatible chemical waste container |
| Solid Waste | Any | Collect directly into container | Labeled, sealed chemical waste container |
| Empty Containers | Any | Follow institutional guidelines for rinsing and disposal | Varies by institutional protocol |
Experimental Protocol Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for 6-(2-hydroxyethoxy)-6-oxohexanoyl-CoA was found. Therefore, this guidance is based on the general principles of handling laboratory biochemicals, particularly coenzyme A (CoA) derivatives, which may have unknown toxicological properties. It is imperative to treat this compound as potentially hazardous and to conduct a thorough, site-specific risk assessment before commencing any work.[1]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure the safe handling, storage, and disposal of this compound.
Risk Assessment and General Precautions
Given the absence of specific hazard data, a precautionary approach is mandatory. Assume that this compound may be an irritant to the skin, eyes, and respiratory tract. The potential for allergic reactions or other toxic effects from this novel chemical cannot be ruled out.[2]
Key Precautionary Steps:
-
Training: All personnel must be thoroughly trained in general laboratory safety and the specific procedures outlined in this document before handling the compound.[3]
-
Emergency Procedures: Ensure that all personnel are familiar with the location and operation of emergency equipment, such as safety showers, eyewash stations, and fire extinguishers.[3]
-
Work Area: Conduct all manipulations of the compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing a powdered form or vortexing solutions, a chemical fume hood is required.
-
Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or apply cosmetics in the laboratory.[4] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport (Closed Containers) | Safety glasses with side shields[6] | Not required | Laboratory coat | Not required |
| Weighing of Solid Compound | Safety goggles[7] | Nitrile gloves (double-gloving recommended)[6] | Laboratory coat | N95 or higher-rated respirator (if outside a fume hood)[8] |
| Preparation of Stock Solutions | Safety goggles and a face shield[7] | Nitrile gloves (double-gloving recommended)[6] | Laboratory coat | Required if not performed in a chemical fume hood |
| Small-Scale Experiments (µL to mL) | Safety glasses with side shields[6] | Nitrile gloves | Laboratory coat | Not typically required if handled in a well-ventilated area |
| Large-Scale Operations (>100 mL) | Safety goggles and a face shield[7] | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a laboratory coat | Perform in a chemical fume hood |
| Spill Cleanup | Safety goggles and a face shield[7] | Heavy-duty, chemical-resistant gloves | Laboratory coat or disposable gown | N95 or higher-rated respirator |
Operational Plan: Step-by-Step Handling Procedures
3.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Label the container clearly with the compound name, date received, and any known hazards (e.g., "Potential Irritant - Handle with Care").[5]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Based on the general stability of CoA esters, storage at -20°C or -80°C is recommended for long-term stability.
3.2. Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of any fine powder.
-
To prepare solutions, slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
3.3. Experimental Use:
-
When transferring solutions, use appropriate tools such as calibrated pipettes with disposable tips to minimize the risk of spills and cross-contamination.[9]
-
Keep all containers with the compound covered when not in immediate use.[4]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including pipette tips, microfuge tubes, and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing the compound in a separate, clearly labeled hazardous waste container. Do not pour any of this material down the drain.[4]
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: In case of a spill, alert others in the area. Evacuate if necessary. Wear appropriate PPE, contain the spill with absorbent material, and clean the area with a suitable decontaminant. Collect all cleanup materials in a sealed container for hazardous waste disposal.
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for determining the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. twu.edu [twu.edu]
- 2. Safety considerations for chemical reagents [ampliqon.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Reagent Safety & PPE [protocols.io]
- 5. shahandassociates.co.in [shahandassociates.co.in]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
